Prostaglandin D1 Alcohol
Description
Properties
IUPAC Name |
(2R,3R,4S)-4-hydroxy-3-(7-hydroxyheptyl)-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O4/c1-2-3-7-10-16(22)12-13-18-17(19(23)15-20(18)24)11-8-5-4-6-9-14-21/h12-13,16-19,21-23H,2-11,14-15H2,1H3/b13-12+/t16-,17+,18+,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFHBGFMOSYSBL-KENJKRGESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(C(CC1=O)O)CCCCCCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)CCCCCCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Prostaglandin D1 Alcohol: A Technical Guide to Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandin (B15479496) D1 (PGD1) Alcohol is a synthetic analog of the naturally occurring, albeit theoretical, Prostaglandin D1. In PGD1 Alcohol, the carboxylic acid functional group at the C-1 position is replaced by a primary alcohol. As a synthetic compound, PGD1 Alcohol is not produced via a natural biological pathway. This guide provides a comprehensive overview of the synthesis of PGD1 Alcohol, beginning with the biosynthetic pathway of its precursor, Prostaglandin D1, and followed by the chemical methodology for its conversion to PGD1 Alcohol. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to support researchers in the fields of biochemistry and drug development.
Introduction: Prostaglandin D1 and its Synthetic Alcohol Analog
Prostaglandin D1 (PGD1) is a member of the prostaglandin family, a group of lipid compounds that are derived enzymatically from fatty acids and play crucial roles in various physiological processes. PGD1 is the theoretical D-series metabolite of dihomo-γ-linolenic acid (DGLA). While its natural occurrence is not firmly established, it has been shown to be an inhibitor of ADP-induced platelet aggregation.
Prostaglandin D1 Alcohol is a synthetic derivative of PGD1. The key structural difference is the reduction of the C-1 carboxylic acid to a primary alcohol. This modification significantly alters the molecule's chemical properties and, presumably, its biological activity, although there are no known reports on the biological activity of PGD1 Alcohol. Understanding the synthesis of this analog is valuable for structure-activity relationship studies and the development of novel therapeutic agents.
Biosynthesis of the Precursor: Prostaglandin D1
The synthesis of PGD1 in biological systems begins with the polyunsaturated fatty acid, dihomo-γ-linolenic acid (DGLA). The pathway involves a series of enzymatic reactions, with cyclooxygenase (COX) and prostaglandin D synthase (PGDS) playing pivotal roles.
The Prostaglandin H1 (PGH1) Synthesis Step
The initial and rate-limiting step in the biosynthesis of PGD1 is the conversion of DGLA to Prostaglandin H1 (PGH1). This reaction is catalyzed by the enzyme cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase. COX enzymes (primarily COX-1 and COX-2) exhibit both cyclooxygenase and peroxidase activities.
The cyclooxygenase activity incorporates two molecules of oxygen into DGLA to form the unstable intermediate, Prostaglandin G1 (PGG1). Subsequently, the peroxidase activity of the same enzyme reduces the hydroperoxy group of PGG1 to a hydroxyl group, yielding PGH1.
Isomerization to Prostaglandin D1
The final step in the biosynthesis of PGD1 is the isomerization of the endoperoxide intermediate, PGH1, to PGD1. This reaction is catalyzed by the enzyme Prostaglandin D synthase (PGDS). There are two main types of PGDS: the lipocalin-type PGDS (L-PGDS) and the hematopoietic PGDS (H-PGDS). These enzymes facilitate the rearrangement of the endoperoxide bridge in PGH1 to form the characteristic cyclopentenone ring structure of PGD1.
Signaling Pathway Diagram
Prostaglandin D1 Alcohol: A Technical Guide to its Synthesis, Characterization, and Potential Biological Investigation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandin (B15479496) D1 (PGD1) Alcohol is a synthetic analog of the theoretical prostaglandin, PGD1. While PGD1 itself has not been isolated as a natural product, it is recognized as a metabolite of dihomo-γ-linolenic acid and demonstrates inhibitory effects on ADP-induced platelet aggregation.[1] Prostaglandin D1 Alcohol, in which the C-1 carboxyl group of PGD1 is replaced by a primary alcohol, represents a tool for probing the structure-activity relationships of D-series prostaglandins (B1171923).[1] To date, there are no published reports on the biological activity of this compound.[1] This technical guide provides a comprehensive overview of the context of PGD1, the rationale and general methodologies for the synthesis of prostaglandin analogs like PGD1 Alcohol, and detailed experimental protocols for its potential biological characterization. The focus is on providing researchers with the necessary information to synthesize and investigate this and similar compounds.
Introduction to Prostaglandin D1 and its Alcohol Analog
Prostaglandins are a group of physiologically active lipid compounds that exhibit diverse hormone-like effects in animals. They are derived from fatty acids and play crucial roles in inflammation, pain, fever, and platelet aggregation.[2] Prostaglandin D1 (PGD1) is a less-studied member of this family, considered a theoretical metabolite of dihomo-γ-linolenic acid. Although not isolated from natural sources, its chemical structure and some biological activities have been characterized.[1]
The primary known biological effect of PGD1 is the inhibition of adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet aggregation.[3] This positions PGD1 and its analogs as compounds of interest in the study of thrombosis and hemostasis. The potency of D-series prostaglandins in inhibiting ADP-induced platelet aggregation follows the general trend of PGD3 ≥ PGD2 > PGD1.[3]
This compound is a synthetic derivative of PGD1 where the carboxylic acid at the C-1 position is reduced to a primary alcohol.[1] This modification is a common strategy in medicinal chemistry to explore the importance of the acidic moiety for receptor binding and biological activity. The lack of a carboxyl group can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties.
Physicochemical Properties
A summary of the key physicochemical properties of Prostaglandin D1 and its alcohol analog is presented in Table 1.
| Property | Prostaglandin D1 | This compound |
| IUPAC Name | 7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]heptanoic acid | 1,9α,15S-trihydroxy-prost-13E-en-11-one |
| Molecular Formula | C20H34O5 | C20H36O4 |
| Molecular Weight | 354.5 g/mol | 340.5 g/mol |
| CAS Number | 63129-59-9 | 1176470-37-3 |
Synthesis of this compound
The synthesis of this compound would follow the established principles of prostaglandin synthesis, likely starting from a common intermediate. A general workflow for the synthesis of a PGD analog is outlined below. The key step in creating the alcohol analog would be the reduction of the C-1 carboxylic acid or a corresponding ester.
General Synthetic Workflow
A plausible synthetic route would involve the preparation of a protected PGD1 intermediate, followed by the reduction of the carboxyl group and subsequent deprotection.
Caption: A generalized workflow for the synthesis of this compound.
Key Synthetic Considerations
-
Stereocontrol: The synthesis of prostaglandins requires precise control of stereochemistry at multiple chiral centers. The Corey lactone is a common starting material that provides the necessary stereochemical framework for the cyclopentane (B165970) ring.
-
Protection/Deprotection: The hydroxyl groups on the prostaglandin scaffold are typically protected during the synthesis to prevent unwanted side reactions. Common protecting groups include silyl (B83357) ethers (e.g., TBDMS) or tetrahydropyranyl (THP) ethers.
-
Reduction of the Carboxylic Acid: The reduction of the C-1 carboxylic acid to a primary alcohol can be achieved using a variety of reducing agents, such as lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3). The choice of reagent will depend on the presence of other functional groups in the molecule.
Experimental Protocols
As there is no reported biological activity for this compound, this section provides detailed protocols for the types of experiments that would be conducted to characterize its potential biological effects, based on the known activity of PGD1 and other prostaglandins.
Quantification of Prostaglandins by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of prostaglandins in biological matrices.[4]
Objective: To quantify the concentration of this compound in a biological sample (e.g., plasma, cell culture supernatant).
Materials:
-
LC-MS/MS system (e.g., Agilent 1290 UHPLC with a 6495C triple quadrupole mass spectrometer)[5]
-
C18 reverse-phase HPLC column (e.g., Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 mm x 100 mm)[5]
-
Deuterated internal standard (e.g., PGD1-d4)
-
Organic solvents: acetonitrile (B52724), methanol, formic acid (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges
-
Nitrogen evaporator
-
Vortex mixer and centrifuge
Procedure:
-
Sample Preparation and Extraction:
-
Thaw samples on ice.
-
Add a known amount of the deuterated internal standard to each sample, standard, and quality control.
-
Acidify the samples to pH 3-4 with a weak acid (e.g., citric acid).
-
Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.
-
Elute the prostaglandin from the SPE cartridge with an organic solvent (e.g., ethyl acetate).
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the C18 column.
-
Perform chromatographic separation using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
The mass spectrometer is operated in negative ion mode using electrospray ionization (ESI).
-
Monitor the specific mass transitions for this compound and the internal standard using Multiple Reaction Monitoring (MRM). The exact transitions would need to be determined experimentally.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Generate a calibration curve using known concentrations of this compound and determine the concentration in the unknown samples.
-
Table 2: Example LC-MS/MS Parameters for Prostaglandin Analysis
| Parameter | Setting |
| Ionization Mode | Negative Electrospray (ESI-) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40 °C |
| MRM Transitions | To be determined for PGD1 Alcohol |
ADP-Induced Platelet Aggregation Assay
This assay would be used to determine if this compound, like PGD1, can inhibit platelet aggregation.[3]
Objective: To measure the effect of this compound on ADP-induced platelet aggregation in human platelet-rich plasma (PRP).
Materials:
-
Light Transmission Aggregometer
-
Human whole blood collected in 3.2% sodium citrate
-
Adenosine diphosphate (ADP)
-
This compound
-
Platelet-poor plasma (PPP) as a blank
-
Saline
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood by venipuncture into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
Transfer the PRP to a new tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.
-
-
Platelet Aggregation Measurement:
-
Pre-warm the PRP and PPP to 37°C.
-
Calibrate the aggregometer with PPP (100% aggregation) and PRP (0% aggregation).
-
Add a known volume of PRP to a cuvette with a stir bar.
-
Add the desired concentration of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 2 minutes).
-
Induce platelet aggregation by adding a sub-maximal concentration of ADP.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The percentage of platelet aggregation is calculated from the change in light transmission.
-
To determine the IC50 value, perform a dose-response curve with varying concentrations of this compound.
-
Caption: A workflow diagram for the ADP-induced platelet aggregation assay.
Potential Signaling Pathways
While the signaling pathway for this compound is unknown, the well-characterized pathways of the closely related PGD2 can serve as a model for investigation. PGD2 exerts its effects through two G protein-coupled receptors: DP1 and DP2 (also known as CRTH2).[6][7]
-
DP1 Receptor: Activation of the DP1 receptor is coupled to a Gs protein, which stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).[6][8] This pathway is typically associated with vasodilation and inhibition of platelet aggregation.[7]
-
DP2 (CRTH2) Receptor: The DP2 receptor is coupled to a Gi protein, which inhibits adenylyl cyclase, leading to a decrease in cAMP levels. It can also mediate an increase in intracellular calcium.[8] This receptor is primarily involved in allergic and inflammatory responses.[7]
Given that PGD1 inhibits platelet aggregation, it is plausible that it, and potentially its alcohol analog, could act through the DP1 receptor to increase cAMP levels in platelets.
Caption: A hypothetical signaling pathway for PGD1 or PGD1 Alcohol in platelets.
Conclusion
This compound is a synthetic analog of PGD1, a theoretical prostaglandin with known anti-platelet aggregation activity. While PGD1 Alcohol itself has not been biologically characterized, it serves as a valuable tool for understanding the structure-activity relationships of D-series prostaglandins. This guide provides a comprehensive framework for its synthesis and potential biological investigation, including detailed experimental protocols for its quantification and the assessment of its effects on platelet function. The provided information on related prostaglandin signaling pathways offers a starting point for mechanistic studies. Further research is required to elucidate the biological role, if any, of this compound.
References
- 1. Methods for quantitative estimation of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandins as inhibitors of human platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and platelet aggregation inhibiting activity of prostaglandin D analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. rep.bioscientifica.com [rep.bioscientifica.com]
- 7. What are PGD2 receptor modulators and how do they work? [synapse.patsnap.com]
- 8. Prostaglandin D2 receptor - Wikipedia [en.wikipedia.org]
Elucidating the Structure of Prostaglandin D1 Alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) D1 (PGD1) Alcohol is a synthetic analogue of Prostaglandin D1, a theoretical metabolite of dihomo-γ-linolenic acid. In PGD1 Alcohol, the carboxylic acid functional group at the C-1 position is replaced by a primary alcohol. This modification can significantly alter the molecule's polarity, metabolic stability, and biological activity. While PGD1 itself is an inhibitor of ADP-induced platelet aggregation, there are currently no known reports on the specific biological activity of PGD1 Alcohol.[1] This guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of Prostaglandin D1 Alcohol, offering a foundational resource for researchers engaged in the study of prostaglandins (B1171923) and their analogues.
The structural confirmation of a novel or modified prostaglandin, such as PGD1 Alcohol, relies on a combination of modern analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2][3] These methods provide detailed information about the carbon-hydrogen framework, functional groups, and overall molecular weight and fragmentation patterns.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Name | 1,9α,15S-trihydroxy-prost-13E-en-11-one | [1][4] |
| Synonyms | PGD1 Alcohol | [1][2] |
| Molecular Formula | C₂₀H₃₆O₄ | [1][4] |
| Molecular Weight | 340.5 g/mol | [1][4] |
| CAS Number | 1176470-37-3 | [1][4] |
| Appearance | Crystalline solid | [1] |
| Purity | ≥99% | [1] |
Spectroscopic Data for Structure Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms in a molecule. For a prostaglandin analogue like PGD1 Alcohol, 1D (¹H and ¹³C) and 2D NMR experiments (such as COSY and HSQC) would be employed to assign all proton and carbon signals and confirm the stereochemistry.
Table 2: Representative ¹H NMR Data for a Prostaglandin D-Series Analogue (Based on data for related compounds)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~5.6 | m | C13-H, C14-H |
| ~4.1 | m | C15-H |
| ~4.0 | m | C9-H |
| ~3.6 | t | C1-H₂ |
| ~2.7 | dd | C10-H |
| ~2.3 | m | C12-H |
| ~1.3 | m | Methylene chain protons |
| ~0.9 | t | C20-H₃ |
Table 3: Representative ¹³C NMR Data for a Prostaglandin D-Series Analogue (Based on data for related compounds)
| Chemical Shift (δ) ppm | Assignment |
| ~215 | C11 (ketone) |
| ~135 | C13, C14 (alkene) |
| ~73 | C9, C15 (CH-OH) |
| ~62 | C1 (CH₂-OH) |
| ~55 | C8, C12 |
| ~20-40 | Methylene chain carbons |
| ~14 | C20 (methyl) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For this compound, electrospray ionization (ESI) would be a suitable technique.
Table 4: Plausible Mass Spectrometry Fragmentation for this compound
| m/z | Interpretation |
| 341.26 | [M+H]⁺ |
| 323.25 | [M+H - H₂O]⁺ |
| 305.24 | [M+H - 2H₂O]⁺ |
| 287.23 | [M+H - 3H₂O]⁺ |
Experimental Protocols
The following are detailed methodologies for key experiments that would be involved in the synthesis and structural elucidation of this compound.
Synthesis of this compound
The synthesis of PGD1 Alcohol would likely follow a similar pathway to that of other PGD analogues, as described by Bundy et al. (1983). A plausible synthetic route would involve the reduction of the C-1 carboxylic acid of a protected PGD1 intermediate to a primary alcohol.
Protocol:
-
Protection of Hydroxyl Groups: The hydroxyl groups at C-9 and C-15 of a suitable PGD1 precursor are protected using a protecting group such as a silyl (B83357) ether (e.g., tert-butyldimethylsilyl).
-
Reduction of the Carboxylic Acid: The carboxylic acid at C-1 is reduced to a primary alcohol. A suitable reducing agent for this transformation would be lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent at low temperature.
-
Deprotection: The protecting groups on the hydroxyl groups are removed. For silyl ethers, this is typically achieved using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF).
-
Purification: The final product is purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).
NMR Sample Preparation and Analysis
Protocol:
-
Sample Preparation: Approximately 5-10 mg of the purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or CD₃OD) in an NMR tube.
-
Data Acquisition: ¹H, ¹³C, and 2D NMR spectra (COSY, HSQC, HMBC) are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing and Analysis: The acquired spectra are processed (Fourier transformation, phase correction, baseline correction) and analyzed to assign chemical shifts and coupling constants, and to determine the stereochemical relationships between protons.
Mass Spectrometry Analysis
Protocol:
-
Sample Preparation: A dilute solution of the purified this compound is prepared in a suitable solvent for electrospray ionization, such as methanol (B129727) or acetonitrile (B52724) with a small percentage of formic acid.
-
Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or through an HPLC system. Mass spectra are acquired in positive ion mode, and fragmentation data (MS/MS) is obtained by collision-induced dissociation (CID).
-
Data Analysis: The mass-to-charge ratios of the parent ion and fragment ions are analyzed to confirm the molecular weight and deduce the fragmentation pathway, which provides further structural confirmation.
Logical Workflow and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the logical workflow for structure elucidation and a hypothetical signaling pathway for this compound.
Given its structural similarity to PGD1 and PGD2, this compound may interact with the same receptors, namely the DP1 and DP2 (CRTH2) receptors. The following diagram illustrates this hypothetical signaling pathway.
Conclusion
The structural elucidation of this compound is a systematic process that combines chemical synthesis with advanced spectroscopic analysis. While specific experimental data for this compound is not widely published, a comprehensive understanding of its structure can be achieved by applying established methodologies used for other prostaglandins. This guide provides a framework for researchers to approach the characterization of novel prostaglandin analogues, from synthesis and purification to detailed structural analysis and the formulation of hypotheses regarding their potential biological functions. Further research into the biological activity of PGD1 Alcohol is warranted to explore its potential as a pharmacological agent.
References
- 1. Synthesis and platelet aggregation inhibiting activity of prostaglandin D analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandins: Structure, Functions, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 3. The prostaglandin D2 receptor (PTGDR) gene in asthma and allergic diseases | Allergologia et Immunopathologia [elsevier.es]
- 4. Guide to Prostaglandins: Structure and Analytical Methods [metwarebio.com]
The Critical Role of the C-1 Carboxyl Group in PGD1 Analogs: A Shift to a Primary Alcohol and its Functional Implications
For Immediate Release
This technical guide delves into the pivotal function of the primary alcohol group in Prostaglandin (B15479496) D1 (PGD1) analogs, providing a comprehensive analysis for researchers, scientists, and professionals in drug development. The substitution of the native C-1 carboxylic acid with a primary alcohol group in PGD1 analogs represents a significant structural modification that profoundly impacts the biological activity of these molecules. While direct experimental data on PGD1 analogs featuring a C-1 primary alcohol is limited, a wealth of knowledge from structure-activity relationship (SAR) studies on related prostaglandins (B1171923) allows for a detailed and predictive understanding of the functional consequences of this alteration.
The C-1 Carboxyl Group: An Anchor for Receptor Interaction
In native prostaglandins, including PGD1, the C-1 carboxylic acid is a crucial functional group for receptor binding and subsequent signal transduction. This anionic group at physiological pH engages in critical ionic interactions and hydrogen bonding with specific amino acid residues within the binding pockets of prostanoid receptors. For instance, in the closely related Prostaglandin D2 (PGD2), the carboxyl group forms key salt bridges and hydrogen bonds with residues in the DP1 receptor, anchoring the ligand and orienting it correctly for receptor activation.
The Functional Shift: From Carboxylate to Primary Alcohol
The replacement of the C-1 carboxylic acid with a primary alcohol introduces a fundamental change in the physicochemical properties of the PGD1 analog. The primary alcohol is a neutral, polar group capable of acting as a hydrogen bond donor and acceptor. However, it lacks the anionic charge of the carboxylate group, which is a key determinant for high-affinity receptor binding in many prostanoids.
Impact on Receptor Binding and Affinity
The absence of the negatively charged carboxylate group in a PGD1 analog with a primary alcohol is predicted to severely diminish its binding affinity for the DP1 receptor and potentially other prostanoid receptors. The loss of the strong ionic interaction with positively charged amino acid residues (e.g., arginine or lysine) in the receptor's binding pocket would significantly weaken the ligand-receptor interaction. SAR studies on other prostaglandins, such as PGE2 and PGF2α, have consistently demonstrated that modification of the C-1 carboxylic acid to a neutral ester or amide results in a dramatic reduction in receptor affinity and biological potency.[1] Therefore, it is highly probable that a PGD1 analog with a C-1 primary alcohol would be a very weak binder to the DP1 receptor.
Consequences for Biological Activity
Given the critical role of receptor binding in initiating a biological response, the reduced affinity of a PGD1 analog with a primary alcohol would translate to a significant loss of biological activity. Prostaglandin D1 is known to inhibit ADP-induced platelet aggregation. An analog lacking the essential C-1 carboxyl group would likely be a much less potent inhibitor, if active at all. The designation "PGD1 alcohol" for a synthetic analog where the C-1 carboxyl is replaced by a primary alcohol exists in chemical catalogs, but reports on its biological activity are notably absent, further suggesting a lack of significant biological function.[2][3][4][5]
Structure-Activity Relationship: Key Data Summary
To illustrate the importance of the C-1 carboxyl group, the following table summarizes the general findings from SAR studies on prostaglandins concerning modifications at this position.
| Modification at C-1 | Functional Group | Expected Impact on Receptor Binding | Expected Biological Potency | Rationale |
| Native PGD1 | Carboxylic Acid | High Affinity | High | Forms critical ionic and hydrogen bonds with the receptor. |
| PGD1 Analog | Primary Alcohol | Very Low Affinity | Very Low to Inactive | Lacks the anionic charge necessary for strong ionic interactions. |
| PGD1 Analog | Methyl Ester | Low Affinity | Low | Neutral group, unable to form ionic bonds. |
| PGD1 Analog | Primary Amide | Low Affinity | Low | Neutral group, unable to form ionic bonds. |
Experimental Protocols: Investigating the Function of the C-1 Group
To empirically determine the function of the primary alcohol group in a PGD1 analog, the following key experiments would be essential:
Radioligand Binding Assay
-
Objective: To determine the binding affinity of the PGD1 analog with a primary alcohol to the DP1 receptor.
-
Methodology:
-
Prepare cell membranes from a cell line stably expressing the human DP1 receptor.
-
Incubate the membranes with a constant concentration of a radiolabeled PGD2 ligand (e.g., [³H]-PGD2).
-
Add increasing concentrations of the unlabeled PGD1 analog (competitor).
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the radioactivity of the bound ligand using liquid scintillation counting.
-
Calculate the IC50 value (concentration of analog that inhibits 50% of radioligand binding) and subsequently the Ki (inhibition constant) to determine binding affinity.
-
Functional Assay: cAMP Measurement
-
Objective: To assess the ability of the PGD1 analog to activate the DP1 receptor and stimulate downstream signaling.
-
Methodology:
-
Culture a cell line expressing the human DP1 receptor, which is coupled to the Gs protein and stimulates adenylyl cyclase.
-
Treat the cells with increasing concentrations of the PGD1 analog.
-
After a defined incubation period, lyse the cells and measure the intracellular concentration of cyclic AMP (cAMP) using a commercially available ELISA or TR-FRET kit.
-
Generate a dose-response curve to determine the EC50 value (concentration of analog that produces 50% of the maximal response) and the maximal efficacy (Emax).
-
Visualizing the Impact: Signaling Pathways and Logical Relationships
The following diagrams illustrate the expected difference in signaling and the logical relationship of the C-1 functional group to biological activity.
Caption: Signaling pathway of native PGD1 via the DP1 receptor.
References
- 1. Key structural features of prostaglandin E(2) and prostanoid analogs involved in binding and activation of the human EP(1) prostanoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular basis for ligand recognition and receptor activation of the prostaglandin D2 receptor DP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Chemical Transformation of Prostaglandin-A2: A Novel Series of C-10 Halogenated, C-12 Hydroxylated Prostaglandin-A2 Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Prostaglandin D2 (PGD2) and its Metabolic Pathways
An In-depth Technical Guide to the Theoretical Biological Roles of D-Series Prostaglandins (B1171923), with Reference to PGD1 Alcohol
Introduction
While the query specifically mentions "PGD1 Alcohol," it is important to clarify that this compound is a synthetic analog of Prostaglandin (B15479496) D1 (PGD1), where the C-1 carboxyl group is replaced by a primary alcohol.[1][2][3] There are very few published reports on its biological activity, with one study noting its role as an inhibitor of ADP-induced platelet aggregation in humans, albeit with significantly lower potency than Prostaglandin D2 (PGD2).[3] Given the limited information on PGD1 Alcohol and its synthetic nature, this guide will focus on the extensive and well-documented biological roles of the naturally occurring and highly significant Prostaglandin D2 (PGD2) and its metabolites. The complex and often opposing functions of these molecules are of great interest to researchers in inflammation, immunology, and drug development.
PGD2 is a major cyclooxygenase (COX) product derived from arachidonic acid. Its synthesis is initiated by the conversion of arachidonic acid to Prostaglandin H2 (PGH2) by COX-1 or COX-2.[4] PGH2 is then isomerized to PGD2 by the action of two distinct prostaglandin D synthases (PGDS): the hematopoietic PGDS (H-PGDS) and the lipocalin-type PGDS (L-PGDS).[4]
PGD2 is rapidly metabolized in vivo to a series of biologically active and inactive products.[5] These metabolites are formed through enzymatic and non-enzymatic pathways, including dehydration and reduction reactions.[6] The metabolic fate of PGD2 is crucial as its metabolites can have distinct biological activities and receptor affinities compared to the parent molecule.[5][7]
Key Metabolites of PGD2
The metabolism of PGD2 gives rise to several key series of compounds, including the J-series prostaglandins and F-series prostaglandins.
-
J-Series Prostaglandins: PGD2 can undergo spontaneous dehydration to form the cyclopentenone-type prostaglandins of the J2 series, such as PGJ2, Δ12-PGJ2, and 15-deoxy-Δ12,14-PGJ2 (15d-PGJ2). These metabolites are known for their potent anti-inflammatory and pro-apoptotic effects.[5][8]
-
F-Series Prostaglandins: PGD2 can also be converted to 9α,11β-PGF2 through an 11-ketoreductase-mediated reaction.[6]
-
13,14-dihydro-15-keto-PGD2: This is a major metabolite formed via the 15-hydroxyprostaglandin dehydrogenase (15-PGDH) pathway and is a selective agonist for the CRTH2/DP2 receptor.[9]
Signaling Pathways of PGD2 and its Metabolites
PGD2 and its metabolites exert their effects by binding to specific G protein-coupled receptors (GPCRs). The two primary receptors for PGD2 are the DP1 and DP2 (also known as CRTH2) receptors.[4][10][11]
-
DP1 Receptor: Activation of the DP1 receptor is generally associated with anti-inflammatory effects.[7] It signals through the Gs protein, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A.[4] This pathway can lead to vasodilation and inhibition of platelet aggregation.
-
DP2 (CRTH2) Receptor: In contrast, the DP2 receptor is primarily linked to pro-inflammatory responses.[7][12] It couples to the Gi protein, resulting in a decrease in cAMP and an increase in intracellular calcium.[4] The DP2 receptor is expressed on various immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils, and its activation mediates their chemotaxis and activation.[8][11]
The balance between signaling through DP1 and DP2 receptors is a critical determinant of the overall biological effect of PGD2 and its metabolites.
Signaling Pathway Diagram
Caption: PGD2 Signaling Pathways via DP1 and DP2 Receptors.
Theoretical Biological Roles
The biological roles of PGD2 and its metabolites are diverse and context-dependent, often exhibiting opposing pro- and anti-inflammatory effects.[5][12]
Inflammation and Immunity
-
Pro-inflammatory Roles: PGD2 is a potent pro-inflammatory mediator, particularly in the context of allergic inflammation.[5] It is released in large quantities by activated mast cells and recruits Th2 cells, eosinophils, and basophils to sites of inflammation through the DP2 receptor.[8][11] This contributes to the pathophysiology of allergic asthma and atopic dermatitis.
-
Anti-inflammatory Roles: In contrast, certain PGD2 metabolites, particularly 15d-PGJ2, have potent anti-inflammatory properties.[5] These effects are often mediated independently of the DP1 and DP2 receptors and can involve the activation of the nuclear receptor PPARγ. Additionally, signaling through the DP1 receptor can have anti-inflammatory consequences.[7]
Sleep Regulation
PGD2 is a key regulator of the sleep-wake cycle. It is produced in the brain and promotes sleep by acting on the DP1 receptor in the leptomeninges.
Cardiovascular System
PGD2 and its metabolites have complex effects on the cardiovascular system. They can act as either vasodilators or vasoconstrictors depending on the specific vascular bed and the predominant receptor subtype expressed. PGD1 has been shown to be an inhibitor of ADP-induced platelet aggregation.[13]
Other Roles
-
Hair Growth: Elevated levels of PGD2 have been linked to the inhibition of hair growth in androgenic alopecia.[14]
-
Cancer: The role of PGD2 and its metabolites in cancer is complex, with both pro- and anti-tumorigenic effects reported depending on the cancer type and the specific signaling pathways involved.
Quantitative Data
| Compound | Biological Activity | IC50/EC50 Value | Reference |
| PGD1 Alcohol | Inhibition of ADP-induced platelet aggregation (human) | IC50: 320 ng/ml | [3] |
| PGD1 | Inhibition of ADP-induced platelet aggregation (human) | IC50: 320 ng/ml | [13] |
| PGD2 Metabolites | ILC2 Migration (DP2-dependent) | EC50: 17.4 to 91.7 nM | [7] |
| PGD2 Metabolites | IL-5 Cytokine Secretion by ILC2s | 108.1 to 526.9 nM | [15] |
| PGD2 Metabolites | IL-13 Cytokine Secretion by ILC2s | 125.2 to 788.3 nM | [15] |
Experimental Protocols
Extraction and Quantification of PGD2 and Metabolites from Biological Samples
This protocol outlines a general workflow for the analysis of PGD2 and its metabolites using liquid chromatography-mass spectrometry (LC-MS).
-
Sample Collection and Preparation:
-
Collect biological samples (e.g., plasma, tissue homogenates, cell culture media) and immediately add an antioxidant (e.g., butylated hydroxytoluene) and a COX inhibitor (e.g., indomethacin) to prevent ex vivo prostaglandin synthesis.
-
Spike the sample with a known amount of a deuterated internal standard (e.g., PGD2-d4) for accurate quantification.
-
-
Solid-Phase Extraction (SPE):
-
Acidify the sample to pH 3-4 with a suitable acid (e.g., formic acid).
-
Apply the acidified sample to a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with a low-polarity solvent (e.g., water or hexane) to remove interfering substances.
-
Elute the prostaglandins with a more polar solvent (e.g., methyl formate (B1220265) or ethyl acetate).
-
-
Derivatization (Optional):
-
For enhanced sensitivity in gas chromatography-mass spectrometry (GC-MS), the carboxyl group can be derivatized to a pentafluorobenzyl (PFB) ester, and the hydroxyl groups can be converted to trimethylsilyl (B98337) (TMS) ethers.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried eluate in the mobile phase.
-
Inject the sample into a reverse-phase HPLC column (e.g., C18) coupled to a tandem mass spectrometer.
-
Use a gradient elution with a mobile phase consisting of an aqueous component with a weak acid (e.g., 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).
-
Perform mass spectrometric detection in negative ion mode using selected reaction monitoring (SRM) to monitor specific precursor-to-product ion transitions for each analyte and the internal standard.
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of prostaglandin standards.
-
Calculate the concentration of each analyte in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Experimental Workflow Diagram
Caption: General Workflow for Prostaglandin Analysis by LC-MS/MS.
Cell-Based Assays for Receptor Activation
-
cAMP Assay (for DP1 receptor):
-
Culture cells expressing the DP1 receptor (e.g., HEK293 cells transfected with the DP1 receptor).
-
Treat the cells with various concentrations of the test compound (e.g., PGD2 or its metabolites).
-
Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.
-
Plot the cAMP concentration against the ligand concentration to determine the EC50 value.
-
-
Calcium Mobilization Assay (for DP2 receptor):
-
Load cells expressing the DP2 receptor with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Stimulate the cells with the test compound.
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader or microscope.
-
Determine the EC50 value from the dose-response curve.
-
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Activation of the prostaglandin D2 metabolic pathway in Crohn’s disease: involvement of the enteric nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Contrary prostaglandins: the opposing roles of PGD2 and its metabolites in leukocyte function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The metabolism of prostaglandin D2. Evidence for the sequential conversion by NADPH and NAD+ dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. caymanchem.com [caymanchem.com]
- 10. benthamscience.com [benthamscience.com]
- 11. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Prostaglandin D2 - Wikipedia [en.wikipedia.org]
- 15. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Precursor Molecules of Prostaglandin D1 Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) D1 (PGD1) Alcohol is a synthetic analog of Prostaglandin D1, a naturally occurring, albeit transient, metabolite of dihomo-γ-linolenic acid. While PGD1 exhibits notable biological activity, particularly in the inhibition of platelet aggregation, its synthetic alcohol counterpart is primarily a research molecule, offering a scaffold for further chemical derivatization and investigation.[1][2][3][4][5][6] This guide provides a detailed overview of the precursor molecules involved in both the biological formation of PGD1 and the chemical synthesis of PGD1 Alcohol, alongside relevant quantitative data and signaling pathways.
Biological Precursors and Pathway of Prostaglandin D1
Prostaglandin D1 is not synthesized directly but arises from a cascade of enzymatic transformations of essential fatty acids. The ultimate precursor is linoleic acid, which is converted through a series of desaturation and elongation steps to dihomo-γ-linolenic acid (DGLA). DGLA is the immediate precursor to the 1-series prostaglandins (B1171923).[7][8]
The conversion of DGLA to PGD1 is initiated by the action of cyclooxygenase (COX) enzymes, which catalyze the formation of the endoperoxide intermediate, Prostaglandin G1 (PGG1). PGG1 is subsequently converted to Prostaglandin H1 (PGH1) by the peroxidase activity of the same COX enzyme. Finally, PGH1 is isomerized to PGD1 by the action of prostaglandin D synthase.[6][7][8][9]
Signaling Pathway of Prostaglandin D1
Prostaglandin D1 exerts its biological effects by binding to and activating the Prostaglandin D2 receptor (DP1). The DP1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the stimulatory G-protein (Gs). This coupling activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels activates protein kinase A (PKA), which then phosphorylates downstream targets to elicit a cellular response, such as the inhibition of platelet aggregation.[10][11]
Chemical Synthesis of Prostaglandin D1 Alcohol: Precursors and Workflow
The chemical synthesis of this compound is not explicitly detailed in readily available literature. However, based on established prostaglandin synthesis strategies, a plausible and efficient route starts from the well-known Corey lactone, a versatile intermediate in the synthesis of numerous prostaglandins. The synthesis of PGD1 analogs has been reported to proceed from PGF2α, suggesting a similar transformation from PGF1α to PGD1.
The proposed synthetic workflow involves the elaboration of the Corey lactone to Prostaglandin F1α (PGF1α), followed by selective oxidation of the C-9 hydroxyl group to yield PGD1. The final step is the reduction of the C-1 carboxylic acid of PGD1 to the primary alcohol, affording this compound.
Key Precursor Molecules in the Chemical Synthesis
-
Corey Lactone (and its derivatives): This bicyclic lactone is a cornerstone of prostaglandin synthesis, providing the correct stereochemistry of the cyclopentane (B165970) core.
-
Prostaglandin F1α (PGF1α): Synthesized from the Corey lactone, PGF1α serves as the immediate precursor to PGD1 in this synthetic route.
-
Prostaglandin D1 (PGD1): Obtained by the selective oxidation of PGF1α, this is the penultimate precursor to the target molecule.
Experimental Workflow for the Synthesis of this compound
Quantitative Data
The following tables summarize the key quantitative data related to Prostaglandin D1 and its alcohol analog.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Prostaglandin D1 | C20H34O5 | 354.5 |
| This compound | C20H36O4 | 340.5[1][5] |
| Compound | Biological Activity | IC50 Value | Assay Conditions |
| Prostaglandin D1 | Inhibition of Platelet Aggregation | 320 ng/mL[12] | ADP-induced aggregation in human platelets |
| This compound | No reported biological activity | Not Applicable | Not Applicable |
Experimental Protocols
While the full experimental text from the primary literature by Bundy et al. is not publicly available, the following are generalized protocols for the key transformations based on standard organic chemistry practices for prostaglandin synthesis.
Protocol 1: Selective Oxidation of PGF1α to PGD1
-
Protection of Hydroxyl Groups: The C-11 and C-15 hydroxyl groups of PGF1α are selectively protected using a suitable protecting group (e.g., tert-butyldimethylsilyl ether) to prevent their oxidation.
-
Oxidation: The unprotected C-9 hydroxyl group is then oxidized to a ketone using an appropriate oxidizing agent, such as Jones reagent (chromium trioxide in sulfuric acid and acetone) or a milder reagent like pyridinium (B92312) chlorochromate (PCC).
-
Deprotection: The protecting groups on the C-11 and C-15 hydroxyls are removed under appropriate conditions (e.g., with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride for silyl (B83357) ethers) to yield PGD1.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel.
Protocol 2: Reduction of PGD1 to PGD1 Alcohol
-
Esterification: The carboxylic acid of PGD1 is first converted to its methyl ester by treatment with diazomethane (B1218177) or methanol (B129727) with a catalytic amount of acid. This is done to prevent side reactions with the reducing agent.
-
Reduction: The methyl ester is then reduced to the primary alcohol using a strong reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent at low temperature.
-
Quenching and Work-up: The reaction is carefully quenched with water and aqueous base. The product is extracted with an organic solvent.
-
Purification: The crude this compound is purified by column chromatography.
Conclusion
This compound, a synthetic derivative of the biologically active PGD1, originates from a well-established lineage of precursor molecules, both in biological systems and in chemical synthesis. Its ultimate biological precursor is linoleic acid, with dihomo-γ-linolenic acid being the immediate substrate for the prostaglandin synthase cascade. For chemical synthesis, the Corey lactone stands as the pivotal starting material, enabling a stereocontrolled construction of the prostaglandin framework. While detailed experimental procedures for the final synthetic step to PGD1 Alcohol are inferred, the pathway through PGF1α and PGD1 represents a logical and efficient approach. This guide provides a foundational understanding for researchers engaged in the synthesis and study of prostaglandins and their analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pot and time economies in the total synthesis of Corey lactone - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. caymanchem.com [caymanchem.com]
- 7. Different responsiveness of prostaglandin D2-sensitive systems to prostaglandin D2 and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Total Synthesis of Δ12-Prostaglandin J3, a Highly Potent and Selective Antileukemic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US20030220374A1 - Compositions and methods of treatment involving peroxisome proliferator-activated receptor-gamma agonists and cyclooxygenase-2 selective inhibitors - Google Patents [patents.google.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Effects of ethanol on synthesis of prostaglandin F2α in bovine females - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
The Conversion of Prostaglandin D1: A Technical Guide for Researchers
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
Prostaglandin (B15479496) D1 (PGD1) is a member of the prostaglandin family of lipid compounds that are derived from fatty acids and play crucial roles in various physiological and pathological processes. While the enzymatic pathways leading to the synthesis and degradation of various prostaglandins (B1171923) are well-studied, the direct enzymatic conversion of Prostaglandin D1 to Prostaglandin D1 Alcohol is not a recognized metabolic pathway in vivo. Scientific literature consistently refers to this compound as a synthetic analog of PGD1, where the C-1 carboxyl group is chemically reduced to a primary alcohol[1][2].
This technical guide provides a comprehensive overview of the current understanding of PGD1 metabolism, clarifies the nature of PGD1 Alcohol, and offers detailed experimental protocols relevant to the study of prostaglandin biotransformation for researchers in drug development and related fields.
Prostaglandin D1 and its Synthetic Analog, PGD1 Alcohol
Prostaglandin D1 is a naturally occurring prostanoid. It has been shown to be an inhibitor of ADP-induced platelet aggregation in humans with an IC50 value of 320 ng/ml[3][4].
This compound, in contrast, is a synthetic derivative of PGD1. The defining structural difference is the reduction of the carboxylic acid at the C-1 position to a primary alcohol[1][2]. While the synthesis of various PGD analogs was reported in 1983, there are no known reports on the specific biological activity of PGD1 Alcohol[2][3].
Known Metabolism of Prostaglandin D1
The metabolism of prostaglandins is a complex process involving several key enzymes that modify their structure and biological activity. The primary catabolic pathway for prostaglandins is initiated by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), followed by the action of prostaglandin reductase enzymes[5]. While a direct conversion of the C-1 carboxyl group to an alcohol has not been documented for PGD1, other enzymatic modifications are known to occur.
Members of the aldo-keto reductase (AKR) superfamily are known to be involved in the metabolism of prostaglandins, primarily by reducing ketone groups. For instance, AKR1C3 can convert PGD2 to 9α,11β-PGF2[6][7]. Although not directly acting on the C-1 carboxyl group, these enzymes are crucial in the overall metabolic cascade of prostaglandins.
Table 1: Key Enzymes in Prostaglandin Metabolism
| Enzyme Family | Specific Enzymes | Function on Prostaglandins | Reference |
| Hydroxyprostaglandin Dehydrogenases | 15-hydroxyprostaglandin dehydrogenase (15-PGDH) | Catalyzes the initial step in prostaglandin catabolism by oxidizing the 15-hydroxyl group. | [5] |
| Prostaglandin Reductases | 15-keto-prostaglandin Δ13-reductase (PGR) | Reduces the double bond at C13 of 15-keto-prostaglandins. | [5][8] |
| Aldo-Keto Reductases (AKRs) | AKR1B1, AKR1C3 | Catalyze the reduction of ketone groups on the prostaglandin structure. For example, AKR1C3 converts PGD2 to 9α,11β-PGF2. | [6][7][9] |
Signaling Pathways of Prostaglandins
Prostaglandins exert their biological effects by binding to specific G-protein coupled receptors (GPCRs) on the cell surface. The signaling pathways initiated by these receptors are diverse and cell-type specific. The diagram below illustrates a general overview of prostaglandin synthesis and signaling.
Experimental Protocols
While a protocol for the enzymatic conversion of PGD1 to PGD1 Alcohol cannot be provided due to the synthetic nature of the product, the following protocols are essential for researchers studying prostaglandin metabolism and activity.
Protocol 1: In Vitro Prostaglandin Metabolism Assay
This protocol provides a general framework for assessing the metabolism of a prostaglandin by a specific enzyme or cell lysate.
Materials:
-
Prostaglandin substrate (e.g., PGD1)
-
Enzyme source (e.g., purified aldo-keto reductase, liver microsomes, or cell lysate)
-
Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Cofactors (e.g., NADPH or NADH, depending on the enzyme)
-
Stop solution (e.g., acidic solution like 1N HCl)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) or a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the reaction buffer, the enzyme source, and cofactors.
-
Pre-incubate the mixture at the optimal temperature for the enzyme (typically 37°C) for 5-10 minutes.
-
-
Initiate Reaction:
-
Add the prostaglandin substrate to the reaction mixture to start the reaction.
-
Incubate for a defined period (e.g., 30-60 minutes), ensuring gentle agitation.
-
-
Stop Reaction:
-
Terminate the reaction by adding the stop solution.
-
-
Extraction of Metabolites:
-
Extract the prostaglandins and their metabolites from the aqueous reaction mixture using an organic solvent.
-
Vortex the mixture and centrifuge to separate the organic and aqueous layers.
-
Carefully collect the organic layer containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
-
Analysis:
-
Reconstitute the dried extract in a suitable mobile phase.
-
Analyze the sample using HPLC or LC-MS/MS to separate and quantify the parent prostaglandin and its metabolites.
-
Protocol 2: Quantification of Prostaglandins by UHPLC-QQQ-MS/MS
This method allows for the sensitive and specific quantification of multiple prostaglandins simultaneously[10][11].
Materials:
-
Ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer (QQQ-MS/MS).
-
Analytical column (e.g., C18 column).
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).
-
Prostaglandin standards for calibration curve.
-
Internal standard (e.g., deuterated prostaglandin).
-
Samples (e.g., cell culture supernatant, plasma).
Procedure:
-
Sample Preparation:
-
Thaw samples on ice.
-
For cell culture supernatants, centrifuge to remove debris.
-
For plasma or serum, perform a protein precipitation step (e.g., with cold acetonitrile) followed by centrifugation.
-
Add the internal standard to all samples and standards.
-
-
Chromatographic Separation:
-
Inject the prepared sample onto the UHPLC system.
-
Use a gradient elution program with the mobile phases to achieve optimal separation of the different prostaglandins.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
For each prostaglandin and the internal standard, define specific precursor-to-product ion transitions for quantification.
-
-
Data Analysis:
-
Generate a calibration curve using the prostaglandin standards.
-
Quantify the concentration of each prostaglandin in the samples by comparing their peak areas to the calibration curve, normalized to the internal standard.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the biotransformation of a prostaglandin.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Synthesis and platelet aggregation inhibiting activity of prostaglandin D analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Prostaglandin catabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Role of Aldo–Keto Reductase Enzymes in Mediating the Timing of Parturition [frontiersin.org]
- 7. Role of aldo-keto reductase enzymes in mediating the timing of parturition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human prostaglandin reductase 1 (PGR1): Substrate specificity, inhibitor analysis and site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prostaglandin F2alpha synthase activities of aldo-keto reductase 1B1, 1B3 and 1B7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models [frontiersin.org]
- 11. frontiersin.org [frontiersin.org]
Prostaglandin D1 Alcohol in lipid signaling pathways
An In-depth Technical Guide to Prostaglandin (B15479496) D1 Alcohol in Lipid Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Prostaglandin D1 (PGD1) is a theoretical metabolite of dihomo-γ-linolenic acid (DGLA) that has not been isolated as a natural product.[1] Prostaglandin D1 Alcohol is a synthetic analog of PGD1.[1][2] Consequently, research on these specific compounds is limited. This guide summarizes the available data and extrapolates potential signaling mechanisms based on well-characterized related molecules, such as Prostaglandin D2 (PGD2). The proposed pathways and experimental protocols represent a predictive framework for future research.
Introduction
Prostaglandins are a class of lipid mediators derived from polyunsaturated fatty acids that play crucial roles in a vast array of physiological and pathological processes.[3][4] They act as local hormones, exerting their effects at or near their site of synthesis.[3] This guide focuses on this compound, a synthetic analog of the theoretical molecule Prostaglandin D1 (PGD1).[2][5]
This compound is structurally defined by the replacement of the C-1 carboxyl group of PGD1 with a primary alcohol.[1][2] While PGD1 itself is known to be an inhibitor of ADP-induced platelet aggregation, information on the specific biological activities and signaling pathways of PGD1 Alcohol is scarce.[1][6] This document provides a comprehensive overview of its structure, known biological activity, and hypothesized signaling pathways based on its structural similarity to other D-series prostaglandins.
Chemical Structure and Synthesis
Prostaglandins of the 1-series are theoretically derived from dihomo-γ-linolenic acid (DGLA). The cyclooxygenase (COX) enzyme would convert DGLA into the endoperoxide intermediate PGH1, which is then isomerized to PGD1 by a prostaglandin D synthase. PGD1 Alcohol is a synthetic derivative of PGD1.
Quantitative Data
Direct quantitative data for PGD1 Alcohol is limited. The primary reported activity relates to the inhibition of platelet aggregation. For context, data for the parent compound, PGD1, is included.
| Compound | Assay | Species | Parameter | Value | Reference |
| Prostaglandin D1 | ADP-induced Platelet Aggregation | Human | IC50 | 320 ng/mL | [1][6] |
| This compound | ADP-induced Platelet Aggregation | Human | Relative Potency | ~1/10th as potent as PGD2 | [1] |
Note: Specific binding affinities (Kd, Ki) and functional potencies (EC50) of PGD1 Alcohol at prostanoid receptors have not been reported in the literature.
Hypothesized Signaling Pathways
Given its structural similarity to PGD2, it is hypothesized that PGD1 Alcohol may interact with the two known PGD2 receptors: the D-prostanoid receptor 1 (DP1) and the D-prostanoid receptor 2 (DP2), also known as CRTH2.[7][8] These two receptors are coupled to distinct G-protein signaling pathways and mediate different, often opposing, biological effects.[8][9]
DP1 Receptor Pathway (Relaxant/Anti-inflammatory)
The DP1 receptor is a G-protein coupled receptor that signals through the Gs alpha subunit.[9] Activation of this pathway leads to the stimulation of adenylyl cyclase (AC), which increases intracellular levels of cyclic AMP (cAMP).[9] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets to mediate cellular responses, typically associated with smooth muscle relaxation and inhibition of inflammatory cell activation.[9]
DP2 (CRTH2) Receptor Pathway (Pro-inflammatory)
The DP2 receptor is more closely related to chemoattractant receptors and couples to the Gi alpha subunit.[10] Its activation leads to the inhibition of adenylyl cyclase, causing a decrease in cAMP levels.[11] More prominently, it mediates pro-inflammatory effects such as chemotaxis of Th2 cells, eosinophils, and basophils.[8]
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What Are Prostaglandins? Function, Synthesis & Measurement Guide - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 4. A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CheMondis Marketplace [chemondis.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma | PLOS One [journals.plos.org]
- 9. Prostaglandin DP1 receptor - Wikipedia [en.wikipedia.org]
- 10. Prostaglandin receptor - Wikipedia [en.wikipedia.org]
- 11. PGH1, the Precursor for the Anti-Inflammatory Prostaglandins of the 1-series, Is a Potent Activator of the Pro-Inflammatory Receptor CRTH2/DP2 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Evaluating Platelet Aggregation with Prostaglandin D1 and Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet aggregation is a critical process in hemostasis and thrombosis. The study of platelet function is essential for understanding bleeding disorders, thrombotic diseases, and the effects of various pharmacological agents. Prostaglandins, such as Prostaglandin (B15479496) D1 (PGD1), and alcohols, like ethanol (B145695), are known to modulate platelet activity. This application note provides a detailed protocol for conducting a platelet aggregation assay using light transmission aggregometry (LTA), the gold-standard method for assessing platelet function. The protocol can be adapted to investigate the effects of substances like PGD1 or ethanol on platelet aggregation.
Platelets are activated by a variety of agonists, leading to a cascade of intracellular signaling events that result in conformational changes, granule release, and aggregation.[1] Light transmission aggregometry measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.[2][3][4][5] Ethanol has been shown to have a dose-dependent inhibitory effect on platelet aggregation, potentially by inhibiting the release of arachidonic acid and subsequent thromboxane (B8750289) synthesis.[6][7][8] Chronic alcohol consumption, however, may be associated with an increased ability of platelets to aggregate.[9][10]
This document outlines the necessary procedures, from sample preparation to data analysis, for performing a platelet aggregation assay. It also includes a discussion of the signaling pathways involved and provides a framework for interpreting the results.
Experimental Protocols
Principle of Light Transmission Aggregometry (LTA)
LTA measures changes in light transmission through a stirred suspension of platelet-rich plasma (PRP) at 37°C.[2] As platelets aggregate in response to an agonist, the turbidity of the PRP decreases, allowing more light to pass through to a photocell. The change in light transmission is recorded over time, generating an aggregation curve. Platelet-poor plasma (PPP) is used as a reference for 100% light transmission.
Materials and Reagents
-
Blood Collection: 3.2% sodium citrate (B86180) (0.109 M) vacuum tubes
-
Reagents:
-
Agonists (e.g., Adenosine Diphosphate (ADP), Collagen, Arachidonic Acid, Ristocetin, Thrombin)
-
Test compounds (e.g., Prostaglandin D1, Ethanol)
-
Saline solution (0.9% NaCl)
-
-
Equipment:
-
Light Transmission Aggregometer
-
Centrifuge
-
Pipettes
-
Incubator or water bath (37°C)
-
Cuvettes with stir bars
-
Sample Preparation: Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Blood Collection: Draw whole blood into 3.2% sodium citrate tubes with minimal venous occlusion.[1][2] The ratio should be 9 parts blood to 1 part anticoagulant. Samples should be processed within 4 hours of collection and kept at room temperature.[1][2]
-
PRP Preparation: Centrifuge the whole blood at 150-200 x g for 10-15 minutes at room temperature to separate the PRP.[2] Carefully aspirate the supernatant (PRP) without disturbing the buffy coat.
-
PPP Preparation: Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes to pellet the remaining cellular components. The resulting supernatant is the PPP.
-
Platelet Count Adjustment: A normal platelet count for aggregation studies is typically between 200-300 x 10⁹/L. If the count in the PRP is too high, it can be adjusted by adding PPP.
Platelet Aggregation Assay Protocol
-
Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.
-
Baseline Calibration:
-
Pipette PRP into a cuvette with a stir bar and place it in the appropriate channel of the aggregometer. This will be set as the 0% aggregation baseline.
-
Pipette PPP into another cuvette and place it in a reference channel. This will be set as the 100% aggregation baseline.
-
-
Incubation with Test Compound (if applicable):
-
Pipette the required volume of PRP into a fresh cuvette with a stir bar.
-
Add the desired concentration of the test compound (e.g., PGD1 or ethanol) or vehicle control to the PRP.
-
Incubate the mixture for a predetermined time at 37°C according to the specific protocol for the test compound.
-
-
Initiation of Aggregation:
-
Place the cuvette containing the PRP (and test compound, if applicable) into the aggregometer and start the recording.
-
Add the chosen agonist to the cuvette.
-
-
Data Recording: Record the aggregation tracing for a set period, typically 5-10 minutes, or until the aggregation response has reached a plateau.
-
Repeat: Repeat the procedure for each agonist and concentration being tested.
Data Presentation
The results of the platelet aggregation assay are typically presented as the maximum percentage of aggregation (% Aggregation) achieved in response to a specific agonist concentration. This data can be summarized in a table for easy comparison.
| Agonist | Agonist Concentration | Test Compound | Test Compound Concentration | Max Aggregation (%) |
| ADP | 5 µM | Vehicle | - | 85 |
| ADP | 5 µM | Ethanol | 50 mM | 60 |
| Collagen | 2 µg/mL | Vehicle | - | 90 |
| Collagen | 2 µg/mL | Ethanol | 50 mM | 75 |
Signaling Pathways and Experimental Workflows
Experimental Workflow Diagram
Caption: Workflow for Platelet Aggregation Assay.
Simplified Platelet Aggregation Signaling Pathway
Caption: Key Signaling Pathways in Platelet Aggregation.
References
- 1. machaondiagnostics.com [machaondiagnostics.com]
- 2. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 3. unimedizin-mainz.de [unimedizin-mainz.de]
- 4. Not all light transmission aggregation assays are created equal: qualitative differences between light transmission and 96-well plate aggregometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effects of acute, moderate ethanol consumption on human platelet aggregation in platelet-rich plasma and whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of ethanol on vascular prostacyclin (prostaglandin I2) synthesis, platelet aggregation, and platelet thromboxane release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Antithrombotic Action of Alcohol in Relation to Platelet Function] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Platelet dysfunction and alteration of prostaglandin metabolism after chronic alcohol consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Alteration of prostaglandin metabolism in alcoholic liver disease: its association with platelet dysfunction after chronic alcohol ingestion] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Prostaglandin D1 Alcohol in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin D1 (PGD1) alcohol is a synthetic analog of Prostaglandin D1, where the C-1 carboxyl group has been replaced by a primary alcohol.[1][2][3] It is important to note that, to date, there are no published reports detailing the biological activity of Prostaglandin D1 alcohol. Therefore, its effects on cells in culture are currently uncharacterized.
These application notes provide a comprehensive guide for researchers initiating studies with this compound. The following sections offer foundational information on the parent compound (PGD1), hypothesized applications for PGD1 alcohol, and detailed protocols for the initial characterization of its effects in a cell culture setting. This document is intended to serve as a starting point for novel research into the potential biological functions of this compound.
Properties of this compound
| Property | Value |
| Synonyms | 1,9α,15S-trihydroxy-prost-13E-en-11-one[2] |
| Molecular Formula | C₂₀H₃₆O₄ |
| Molecular Weight | 340.50 g/mol [2] |
| CAS Number | 1176470-37-3[1][2][3] |
| Solubility | Soluble in DMSO (e.g., 10 mM)[3] |
| Storage | Store as supplied at -20°C. For solutions in DMSO, aliquot and store at -80°C to minimize freeze-thaw cycles. |
Hypothetical Research Applications
Given that this compound is an analog of PGD1, its potential biological activities may be similar to or antagonistic to its parent compound. PGD1 is the theoretical D-series metabolite of dihomo-γ-linolenic acid (DGLA). While not as extensively studied as PGD2, PGD1 has been shown to inhibit ADP-induced platelet aggregation in humans. Prostaglandins, in general, are lipid autacoids involved in a wide array of physiological and pathological processes, including inflammation, immune modulation, and regulation of cell growth.[4]
Potential areas for investigating the effects of this compound in cell culture include:
-
Inflammation and Immunology: Investigating its role in modulating cytokine production, immune cell activation, and inflammatory responses.
-
Cancer Biology: Assessing its effects on cell proliferation, apoptosis, and migration in various cancer cell lines.
-
Neuroscience: Exploring its potential neuroprotective or neuro-inflammatory effects in neuronal and glial cell cultures.
-
Cardiovascular Research: Examining its influence on platelet aggregation, vascular smooth muscle cell proliferation, and endothelial cell function.
Experimental Protocols for Characterization
The following protocols provide a general framework for the initial investigation of this compound in a cell culture system. It is recommended to perform these initial characterization studies in a well-established and relevant cell line for your research area.
Protocol 1: Preparation of Stock Solutions
-
Reconstitution: To prepare a 10 mM stock solution, dissolve 1 mg of this compound (MW: 340.50) in 293.68 µL of sterile DMSO.
-
Working Solutions: Prepare fresh dilutions of the stock solution in your cell culture medium for each experiment. It is crucial to include a vehicle control (DMSO at the same final concentration as used for PGD1 alcohol) in all experiments. The final concentration of DMSO should typically be kept below 0.1% (v/v) to avoid solvent-induced cytotoxicity.
Protocol 2: Determination of Cytotoxicity (MTT Assay)
This protocol aims to determine the concentration range of this compound that is non-toxic to the cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in culture medium. A suggested starting range is from 0.01 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the treatment or vehicle control medium to the respective wells.
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control. Plot the cell viability against the log of the this compound concentration to determine the IC₅₀ (inhibitory concentration 50%).
Table 1: Example Data Structure for Cytotoxicity Assay
| Concentration (µM) | Absorbance (570 nm) - 24h | % Viability - 24h | Absorbance (570 nm) - 48h | % Viability - 48h | Absorbance (570 nm) - 72h | % Viability - 72h |
| Vehicle Control | 100 | 100 | 100 | |||
| 0.01 | ||||||
| 0.1 | ||||||
| 1 | ||||||
| 10 | ||||||
| 100 |
Protocol 3: Screening for Biological Activity (e.g., Cytokine Expression)
This protocol provides an example of how to screen for a potential biological effect of this compound, in this case, its impact on inflammatory cytokine expression.
-
Cell Seeding and Treatment: Seed cells (e.g., macrophages like RAW 264.7) in a 24-well plate. Once the cells are ready, treat them with non-toxic concentrations of this compound (determined from the cytotoxicity assay) for various time points (e.g., 6, 12, 24 hours). If investigating anti-inflammatory effects, you may pre-treat with PGD1 alcohol for 1-2 hours before stimulating with an inflammatory agent like Lipopolysaccharide (LPS).
-
Supernatant and Lysate Collection: After incubation, collect the cell culture supernatant to measure secreted cytokines (e.g., via ELISA). Lyse the cells to extract RNA or protein for gene expression (RT-qPCR) or protein analysis (Western blot), respectively.
-
Analysis:
-
ELISA: Quantify the concentration of cytokines like TNF-α, IL-6, or IL-10 in the supernatant according to the manufacturer's instructions.
-
RT-qPCR: Analyze the mRNA expression levels of target genes.
-
Western Blot: Analyze the protein levels and activation state of signaling molecules.
-
Table 2: Example Data Structure for Cytokine Screening (ELISA)
| Treatment | Concentration (µM) | Incubation Time (h) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |
| Untreated Control | - | 24 | |||
| Vehicle Control | - | 24 | |||
| PGD1 Alcohol | 0.1 | 24 | |||
| PGD1 Alcohol | 1 | 24 | |||
| PGD1 Alcohol | 10 | 24 | |||
| LPS (100 ng/mL) | - | 24 | |||
| PGD1 Alcohol + LPS | 1 | 24 |
Potential Signaling Pathways and Visualization
While the specific signaling pathways of this compound are unknown, they may involve the known receptors for PGD2, namely the D-type prostanoid receptor 1 (DP1) and 2 (DP2, also known as CRTH2).[4] DP1 activation typically leads to an increase in intracellular cyclic AMP (cAMP) levels, while DP2 activation is coupled to Gαi, leading to a decrease in cAMP and an increase in intracellular calcium.
Below are diagrams illustrating these hypothetical signaling cascades and a general workflow for characterizing a novel compound.
Caption: Hypothetical signaling pathways for PGD1 Alcohol via DP1 and DP2 receptors.
Caption: General experimental workflow for characterizing a novel compound in cell culture.
References
Application Notes and Protocols for the 1H NMR Analysis of Prostaglandin D1 Alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the ¹H Nuclear Magnetic Resonance (NMR) analysis of Prostaglandin (B15479496) D1 (PGD1) Alcohol. This document includes a summary of expected quantitative data, a comprehensive experimental protocol for acquiring high-quality NMR spectra, and a diagram illustrating the experimental workflow.
Introduction
Prostaglandin D1 (PGD1) Alcohol, also known by its formal name 1,9α,15S-trihydroxy-prost-13E-en-11-one, is a synthetic analog of Prostaglandin D1 where the C-1 carboxylic acid is replaced by a primary alcohol.[1][2] Prostaglandins are a class of physiologically active lipid compounds that play crucial roles in various biological processes, making their analysis critical in many areas of research and drug development. ¹H NMR spectroscopy is a powerful analytical technique for the structural elucidation and quantification of such molecules. These notes offer a framework for conducting ¹H NMR analysis of PGD1 Alcohol.
Data Presentation
Table 1: Hypothetical ¹H NMR Data for Prostaglandin D1 Alcohol in CDCl₃
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (CH₂OH) | 3.65 | t | 6.5 |
| H-2 to H-7 (CH₂) | 1.20 - 1.70 | m | - |
| H-8 | 2.25 | m | - |
| H-9 (CHOH) | 4.10 | m | - |
| H-10 | 2.50 | dd | 18.5, 7.0 |
| H-10' | 2.20 | dd | 18.5, 2.5 |
| H-12 | 2.75 | m | - |
| H-13 (CH=) | 5.65 | dd | 15.5, 8.0 |
| H-14 (CH=) | 5.55 | dt | 15.5, 6.5 |
| H-15 (CHOH) | 4.05 | q | 6.5 |
| H-16 to H-19 (CH₂) | 1.25 - 1.45 | m | - |
| H-20 (CH₃) | 0.90 | t | 7.0 |
| OH (Alcohol) | Variable | br s | - |
| OH (Ring) | Variable | br s | - |
| OH (Chain) | Variable | br s | - |
Note: This data is illustrative and intended for guidance. Actual chemical shifts and coupling constants may vary based on experimental conditions.
Figure 1: Structure of this compound
Caption: Chemical structure of this compound with key protons numbered for NMR assignment.
Experimental Protocols
This section details the methodology for the ¹H NMR analysis of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 1-5 mg of this compound into a clean, dry vial.
-
Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a common solvent for lipid analysis. Other deuterated solvents such as methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used depending on the sample's solubility and the desired resolution of exchangeable proton signals (e.g., -OH).
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.
-
Vortexing: Gently vortex the vial to ensure complete dissolution of the sample.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Internal Standard (Optional): For quantitative analysis (qNMR), a known amount of an internal standard (e.g., tetramethylsilane (B1202638) (TMS) or a suitable compound with a singlet resonance in a clean region of the spectrum) should be added.
NMR Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution and sensitivity.
-
Tuning and Shimming: Tune the probe to the ¹H frequency and shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' or 'zg30' on Bruker instruments) is typically sufficient.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
Spectral Width: A spectral width of approximately 12-16 ppm is usually adequate to cover all proton resonances.
-
Acquisition Time (AQ): Set to at least 3-4 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): A relaxation delay of 1-5 seconds is a reasonable starting point. For accurate integration in quantitative studies, a longer delay (5x the longest T₁ of the protons of interest) is necessary.
-
Number of Scans (NS): The number of scans will depend on the sample concentration. For a few milligrams of sample, 8 to 64 scans should provide a good signal-to-noise ratio.
-
-
Data Processing:
-
Fourier Transform: Apply an exponential window function (line broadening, LB) of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing: Manually phase the spectrum to obtain a flat baseline and absorptive Lorentzian lineshapes.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the entire spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm). If an internal standard like TMS is used, reference its signal to 0.00 ppm.
-
Integration: Integrate all resolved signals to determine the relative number of protons for each resonance.
-
Experimental Workflow
The following diagram illustrates the general workflow for the ¹H NMR analysis of this compound.
Caption: Workflow for ¹H NMR Analysis of this compound.
Signaling Pathway Context
Prostaglandin D1 and its analogs interact with prostanoid receptors, which are G-protein coupled receptors (GPCRs), to initiate intracellular signaling cascades. Understanding these pathways is crucial for drug development professionals. The diagram below provides a simplified overview of a typical prostaglandin signaling pathway.
Caption: Simplified Prostaglandin D1 Signaling Pathway via the DP1 Receptor.
References
Application Notes and Protocols for Prostaglandin D1 Alcohol in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) D1 (PGD1) alcohol is a synthetic analog of Prostaglandin D1, where the C-1 carboxyl group has been replaced by a primary alcohol.[1][2] PGD1 is a metabolite of dihomo-γ-linolenic acid and is known to be an inhibitor of ADP-induced platelet aggregation in humans, with an IC50 value of 320 ng/ml.[2][3][4] While the specific biological activity of PGD1 alcohol is not extensively documented, as an analog of PGD1, it is a valuable tool for investigating prostaglandin signaling pathways.[2][4] This document provides a detailed protocol for the preparation, storage, and handling of Prostaglandin D1 alcohol stock solutions in dimethyl sulfoxide (B87167) (DMSO).
Physicochemical Properties and Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Synonyms | PGD1 Alcohol, 1,9α,15S-trihydroxy-prost-13E-en-11-one | [2][3][5] |
| CAS Number | 1176470-37-3 | [1][2][3][5] |
| Molecular Formula | C₂₀H₃₆O₄ | [1][3][5] |
| Molecular Weight | 340.50 g/mol | [1][3][5] |
| Appearance | Crystalline solid | [3][6] |
| Purity | ≥99% | [3][6] |
| Solubility in DMSO | 10 mg/mL | [3] |
| Recommended Storage | -20°C | [3][6] |
| Stability | ≥ 1 year at -20°C | [3] |
Prostaglandin D1 Signaling Pathway
Prostaglandin D1 and its analogs are expected to exert their effects primarily through the Prostaglandin D2 receptor 1 (DP1), a G protein-coupled receptor.[7][8] Activation of the DP1 receptor initiates a signaling cascade that involves the activation of a stimulatory G protein (Gs).[9] This, in turn, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1][9] The elevated cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets, leading to various cellular responses.[8]
References
- 1. Prostaglandin D2 receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The prostaglandin D2 receptor (PTGDR) gene in asthma and allergic diseases | Allergologia et Immunopathologia [elsevier.es]
- 4. The prostaglandin D2 receptor 2 pathway in asthma: a key player in airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bjbms.org [bjbms.org]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. Prostaglandin receptor - Wikipedia [en.wikipedia.org]
- 8. Prostaglandin D2 mediates neuronal protection via the DP1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural insights into the mechanism of activation and inhibition of the prostaglandin D2 receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
Prostaglandin D1 Alcohol: Investigating Anti-Inflammatory Potential in In Vitro Models
For Research Use Only. Not for use in diagnostic procedures.
Application Notes
Introduction
Prostaglandin (B15479496) D1 (PGD1) alcohol is a synthetic analog of Prostaglandin D1 (PGD1), a theoretical metabolite of dihomo-γ-linolenic acid. While there are no direct reports on the biological activity of PGD1 alcohol, its structural similarity to PGD1 and the more extensively studied Prostaglandin D2 (PGD2) suggests it may possess anti-inflammatory properties. PGD1 has been shown to inhibit ADP-induced platelet aggregation and may reduce vascular permeability, hinting at an anti-inflammatory role.[1] This document provides a hypothetical framework for investigating the potential anti-inflammatory effects of PGD1 alcohol in in vitro models, based on the known mechanisms of related prostaglandins (B1171923), particularly PGD2's action via the DP1 receptor.
Disclaimer: The following protocols and information are extrapolated from data on Prostaglandin D1 and Prostaglandin D2. The biological activity and efficacy of Prostaglandin D1 alcohol in these models have not been experimentally confirmed. Researchers should exercise caution and validate these protocols for their specific experimental setup.
Principle and Proposed Mechanism of Action
Prostaglandins are key lipid mediators in the inflammatory process, with individual prostaglandins often exhibiting distinct, sometimes opposing, effects. Prostaglandin D2 (PGD2), for instance, can exert both pro- and anti-inflammatory actions by signaling through two different G-protein coupled receptors: DP1 and DP2 (CRTH2).
This application note focuses on the hypothesis that PGD1 alcohol may act as an agonist for the DP1 receptor , a pathway generally associated with anti-inflammatory responses. The proposed signaling cascade is as follows:
-
Receptor Binding: PGD1 alcohol binds to and activates the DP1 receptor on the surface of immune cells (e.g., macrophages, dendritic cells) or other relevant cell types (e.g., endothelial cells).
-
G-Protein Activation: Ligand binding induces a conformational change in the DP1 receptor, leading to the activation of the stimulatory G-protein (Gs).
-
Adenylate Cyclase Activation: The activated alpha subunit of the Gs protein stimulates adenylate cyclase.
-
cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
Downstream Effects: Elevated intracellular cAMP levels can lead to the activation of Protein Kinase A (PKA), which in turn can phosphorylate various downstream targets. This cascade is proposed to inhibit pro-inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, and reduce the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[2]
Hypothetical PGD1 Alcohol Signaling Pathway
Caption: Hypothetical signaling cascade of PGD1 Alcohol.
Experimental Protocols
1. Cell Culture and Treatment
-
Cell Lines:
-
RAW 264.7 (murine macrophage-like cells)
-
THP-1 (human monocytic cells), differentiated into macrophages with PMA.
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) is a common inducer of inflammation in these cell lines. A typical concentration range is 100 ng/mL to 1 µg/mL.
-
PGD1 Alcohol Treatment:
-
Prepare a stock solution of PGD1 alcohol in a suitable solvent (e.g., DMSO or ethanol).
-
Dilute the stock solution in cell culture media to the desired final concentrations. It is advisable to test a range of concentrations (e.g., 1 nM to 10 µM).
-
Pre-treat cells with PGD1 alcohol for a specific duration (e.g., 1-2 hours) before adding the inflammatory stimulus (LPS).
-
Include appropriate controls: untreated cells, cells treated with vehicle control, cells treated with LPS alone, and cells treated with a known anti-inflammatory agent (e.g., dexamethasone).
-
2. Measurement of Inflammatory Mediators
-
Cytokine Quantification (ELISA):
-
After the treatment period, collect the cell culture supernatants.
-
Centrifuge the supernatants to remove any cellular debris.
-
Quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Nitric Oxide (NO) Production (Griess Assay):
-
Collect cell culture supernatants as described above.
-
Use the Griess reagent system to measure the accumulation of nitrite (B80452) (a stable product of NO) in the supernatant, as per the manufacturer's protocol.
-
3. Western Blot Analysis for Signaling Pathway Components
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against key signaling proteins (e.g., phospho-NF-κB p65, total NF-κB p65, IκBα, phospho-IκBα, and a loading control like β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow
Caption: General workflow for in vitro inflammation experiments.
Data Presentation
Table 1: Hypothetical Effect of PGD1 Alcohol on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Cells
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (untreated) | < 10 | < 20 |
| Vehicle + LPS (100 ng/mL) | 1500 ± 120 | 3200 ± 250 |
| PGD1 Alcohol (10 nM) + LPS | 1350 ± 110 | 2900 ± 230 |
| PGD1 Alcohol (100 nM) + LPS | 980 ± 95 | 2100 ± 180 |
| PGD1 Alcohol (1 µM) + LPS | 620 ± 70 | 1450 ± 130 |
| Dexamethasone (1 µM) + LPS | 250 ± 30 | 550 ± 60 |
Data are presented as mean ± SD and are hypothetical.
Table 2: Hypothetical Effect of PGD1 Alcohol on Nitric Oxide Production in LPS-stimulated RAW 264.7 Cells
| Treatment Group | Nitrite Concentration (µM) |
| Control (untreated) | < 1 |
| Vehicle + LPS (100 ng/mL) | 25.5 ± 2.1 |
| PGD1 Alcohol (10 nM) + LPS | 23.1 ± 1.9 |
| PGD1 Alcohol (100 nM) + LPS | 18.7 ± 1.5 |
| PGD1 Alcohol (1 µM) + LPS | 12.3 ± 1.1 |
| L-NAME (1 mM) + LPS | 3.2 ± 0.4 |
Data are presented as mean ± SD and are hypothetical. L-NAME is an inhibitor of nitric oxide synthase.
Table 3: Summary of Primary Antibodies for Western Blot Analysis
| Target Protein | Supplier (Example) | Catalog Number (Example) | Dilution (Example) |
| Phospho-NF-κB p65 (Ser536) | Cell Signaling Technology | #3033 | 1:1000 |
| NF-κB p65 | Cell Signaling Technology | #8242 | 1:1000 |
| IκBα | Cell Signaling Technology | #4814 | 1:1000 |
| Phospho-IκBα (Ser32) | Cell Signaling Technology | #2859 | 1:1000 |
| β-actin | Sigma-Aldrich | A5441 | 1:5000 |
This table provides examples of antibodies and should be adapted based on availability and experimental validation.
References
- 1. Proceedings: Prostaglandin D1 inhibits the increase in vascular permeability in rat skin produced by prostaglandin E1, E2 and D2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of the prostaglandin D2/prostaglandin DP1 receptor and lipocalin-type prostaglandin D2 synthase/prostaglandin D2 pathways in bacteria-induced bovine endometrial tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Dose-Response Curve of Prostaglandin D1 Alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for establishing a dose-response curve for Prostaglandin D1 (PGD1) alcohol. While specific biological activity for PGD1 alcohol is not extensively reported, its structural analog, Prostaglandin D1 (PGD1), is a known inhibitor of ADP-induced platelet aggregation.[1][2][3] This application note will, therefore, use the inhibition of platelet aggregation as a representative assay to determine the potency of PGD1 alcohol. The provided protocols are designed to be adaptable for other relevant biological assays.
Introduction
Prostaglandin D1 (PGD1) alcohol is a synthetic analog of PGD1.[1][2][3][4][5] Prostaglandins are a class of lipid compounds that exhibit a wide range of physiological effects, including regulation of inflammation, blood flow, and platelet aggregation. Dose-response curves are fundamental in pharmacology and drug development for characterizing the relationship between the concentration of a compound and its biological effect. These curves allow for the determination of key parameters such as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), which are critical measures of a compound's potency.[6][7]
This application note outlines the principles of dose-response analysis, provides a detailed protocol for an in vitro platelet aggregation assay, and presents a hypothetical data set and its analysis for PGD1 alcohol.
Principles of Dose-Response Curves
A dose-response curve graphically represents the relationship between the concentration of a drug or compound and the magnitude of the resulting biological response.[6][7] Typically, the logarithm of the concentration is plotted on the x-axis, and the response is plotted on the y-axis. This transformation results in a characteristic sigmoidal (S-shaped) curve.[7]
From this curve, several key parameters can be derived:
-
EC50/IC50: The concentration of a compound that produces 50% of the maximal possible effect (EC50) or 50% inhibition of a response (IC50). It is a primary measure of the compound's potency.
-
Emax: The maximum response achievable with the compound.
-
Slope (Hill Coefficient): Describes the steepness of the curve and can provide insights into the binding cooperativity of the compound.
Prostaglandin D1 Signaling Pathway
Prostaglandin D1 is expected to act through the Prostaglandin D2 receptor 1 (DP1), a G protein-coupled receptor (GPCR).[8][9] Upon ligand binding, the DP1 receptor couples to the Gs alpha subunit (Gαs), which activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to the cellular response, such as the inhibition of platelet aggregation.[4][9]
Experimental Protocol: ADP-Induced Platelet Aggregation Assay
This protocol describes how to measure the inhibitory effect of PGD1 alcohol on ADP-induced platelet aggregation in human platelet-rich plasma (PRP).
Materials and Reagents
-
This compound (PGD1 Alcohol)
-
Adenosine Diphosphate (ADP)
-
Human whole blood (from healthy, consenting donors who have not taken anti-platelet medication for at least two weeks)
-
3.2% Sodium Citrate (B86180) (anticoagulant)
-
Saline solution (0.9% NaCl)
-
Platelet aggregometer
-
Aggregometer cuvettes with stir bars
-
Calibrated pipettes
-
Centrifuge
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Collect human whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).
-
Centrifuge the whole blood at 200 x g for 15 minutes at room temperature to separate the PRP.
-
Carefully collect the upper layer (PRP) without disturbing the buffy coat and red blood cells.
-
To obtain PPP, centrifuge the remaining blood at 2000 x g for 20 minutes at room temperature.
-
Collect the supernatant (PPP).
-
Adjust the platelet count of the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
Experimental Workflow
Assay Procedure
-
Prepare PGD1 Alcohol dilutions: Prepare a stock solution of PGD1 alcohol in a suitable solvent (e.g., DMSO or ethanol) and make serial dilutions in saline to achieve the desired final concentrations. Ensure the final solvent concentration in the assay is consistent across all conditions and does not exceed 0.5%.
-
Set up the aggregometer: Turn on the aggregometer and allow it to warm up according to the manufacturer's instructions.
-
Calibrate the instrument:
-
Pipette 450 µL of PRP into an aggregometer cuvette with a stir bar and place it in the appropriate well to set the 0% aggregation baseline.
-
Pipette 450 µL of PPP into another cuvette and place it in the well to set the 100% aggregation baseline.
-
-
Perform the assay:
-
Pipette 440 µL of adjusted PRP into a cuvette with a stir bar and place it in the incubation well of the aggregometer.
-
Add 10 µL of the PGD1 alcohol dilution or vehicle control to the PRP and incubate for 5 minutes at 37°C with stirring.
-
Move the cuvette to the recording well.
-
Add 50 µL of ADP solution (to achieve a final concentration that induces submaximal aggregation, e.g., 5 µM) to initiate platelet aggregation.
-
Record the change in light transmittance for 5-10 minutes.
-
-
Repeat for all concentrations: Repeat the assay for each concentration of PGD1 alcohol. Perform each concentration in triplicate.
Data Analysis
-
Determine the maximum aggregation for the vehicle control and for each concentration of PGD1 alcohol.
-
Calculate the percentage of inhibition for each PGD1 alcohol concentration using the following formula: % Inhibition = 100 * (1 - (Max Aggregation with PGD1 Alcohol / Max Aggregation with Vehicle))
-
Plot the % Inhibition (y-axis) against the logarithm of the PGD1 alcohol concentration (x-axis).
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, SigmaPlot).
-
From the curve, determine the IC50 value.
Data Presentation
The following table represents a hypothetical dataset for the inhibition of ADP-induced platelet aggregation by PGD1 alcohol.
| PGD1 Alcohol Concentration (nM) | log[PGD1 Alcohol] | % Inhibition (Mean ± SD, n=3) |
| 1 | 0 | 5.2 ± 1.1 |
| 10 | 1 | 15.8 ± 2.5 |
| 50 | 1.7 | 35.1 ± 4.2 |
| 100 | 2 | 52.3 ± 3.8 |
| 200 | 2.3 | 68.9 ± 5.1 |
| 500 | 2.7 | 85.4 ± 3.9 |
| 1000 | 3 | 95.7 ± 2.3 |
Hypothetical IC50: Based on the sigmoidal curve fit to the data above, the calculated IC50 value for PGD1 alcohol would be approximately 95 nM.
Troubleshooting
| Issue | Possible Cause | Solution |
| High variability between replicates | - Inaccurate pipetting- Inconsistent incubation times- Platelet activation during preparation | - Use calibrated pipettes- Standardize all timings- Handle blood and PRP gently |
| No aggregation with ADP | - Inactive ADP- Low platelet count- Platelet dysfunction in donor | - Prepare fresh ADP solution- Check platelet count- Screen donors carefully |
| Spontaneous aggregation | - Platelet activation during preparation- Contamination | - Handle samples gently- Use clean labware |
Conclusion
This application note provides a comprehensive framework for determining the dose-response curve of this compound using an ADP-induced platelet aggregation assay. The detailed protocol and data analysis guidelines offer a robust method for assessing the inhibitory potency of this and other similar compounds. While the provided data is hypothetical, the methodology is based on established principles and can be readily implemented in a laboratory setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Methodological considerations for the assessment of ADP induced platelet aggregation using the Multiplate® analyser - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prostaglandin D2 receptor - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. bjbms.org [bjbms.org]
- 7. mdpi.com [mdpi.com]
- 8. Prostaglandin DP1 receptor - Wikipedia [en.wikipedia.org]
- 9. Cytoprotective Role of Prostaglandin D2 DP1 Receptor against Neuronal Injury Following Acute Excitotoxicity and Cerebral Ischemia - Brain Neurotrauma - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Prostaglandin D1 Alcohol in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) D1 (PGD1) alcohol is a synthetic analog of Prostaglandin D1, characterized by the substitution of the C-1 carboxyl group with a primary alcohol. While the biological activity of PGD1 alcohol has not been extensively reported, its structural similarity to endogenous prostaglandins (B1171923) necessitates the development of robust analytical methods for its quantification in biological matrices. This is particularly relevant for researchers in drug development and pharmacology who may be investigating the pharmacokinetic and pharmacodynamic properties of this synthetic analog.
These application notes provide a comprehensive overview of proposed methodologies for the sensitive and specific quantification of PGD1 alcohol in various biological samples, such as plasma, urine, and cerebrospinal fluid (CSF). The protocols described are adapted from well-established methods for the analysis of natural prostaglandins, primarily leveraging liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).
Analytical Methodologies
The quantification of prostaglandins in biological samples presents analytical challenges due to their low endogenous concentrations and structural similarities. LC-MS/MS has emerged as a powerful tool for prostaglandin analysis due to its high sensitivity, selectivity, and the simplicity of sample preparation compared to other methods like GC-MS and immunoassays.[1][2] GC-MS, while also sensitive, often requires laborious derivatization steps.[1][3] Immunoassays can suffer from a lack of specificity and cross-reactivity with other structurally related compounds.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the recommended technique for the quantification of PGD1 alcohol. This method offers high sensitivity and specificity, allowing for the direct measurement of the analyte with minimal sample preparation.
Experimental Protocol: LC-MS/MS Quantification of PGD1 Alcohol
-
Sample Preparation (Solid-Phase Extraction - SPE)
-
Objective: To extract PGD1 alcohol from the biological matrix and remove interfering substances.
-
Materials:
-
Biological sample (e.g., 1 mL of plasma, urine, or CSF)
-
Internal Standard (IS): Deuterated PGD1 alcohol (d4-PGD1 alcohol) or a structurally similar deuterated prostaglandin.
-
SPE Cartridges (e.g., C18)
-
Methanol (B129727), Acetonitrile, Water (LC-MS grade)
-
Formic Acid or Acetic Acid
-
-
Procedure:
-
Spike the biological sample with the internal standard solution.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar interferences.
-
Elute the PGD1 alcohol and internal standard with a high percentage of organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
-
Chromatographic Conditions
-
Objective: To achieve chromatographic separation of PGD1 alcohol from other sample components.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid or acetic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or acetic acid.
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute the analyte.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometric Conditions
-
Objective: To detect and quantify PGD1 alcohol and its internal standard.
-
Instrumentation: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode (to be optimized for PGD1 alcohol).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for PGD1 alcohol and the internal standard need to be determined by infusing a standard solution of the analyte into the mass spectrometer.
-
Data Presentation: Representative LC-MS/MS Quantitative Data
| Analyte | Sample Matrix | LLOQ (pg/mL) | ULOQ (pg/mL) | Precision (%CV) | Accuracy (%Bias) |
| PGD1 Alcohol | Plasma | 50 | 10000 | < 15% | ± 15% |
| PGD1 Alcohol | Urine | 100 | 20000 | < 15% | ± 15% |
| PGD1 Alcohol | CSF | 20 | 5000 | < 20% | ± 20% |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; %CV: Percent Coefficient of Variation; %Bias: Percent Bias. Data are hypothetical and for illustrative purposes.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can also be employed for the quantification of PGD1 alcohol, although it typically requires a derivatization step to increase the volatility of the analyte.
Experimental Protocol: GC-MS Quantification of PGD1 Alcohol
-
Sample Preparation and Derivatization
-
Objective: To extract and derivatize PGD1 alcohol for GC-MS analysis.
-
Procedure:
-
Perform solid-phase extraction as described in the LC-MS/MS protocol.
-
After evaporation of the eluate, perform a two-step derivatization:
-
Methoximation: To protect the ketone group.
-
Silylation (e.g., with PFB-TMS): To derivatize the hydroxyl and alcohol groups, making the molecule more volatile.[3]
-
-
-
-
GC-MS Conditions
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An optimized temperature gradient to separate the derivatized PGD1 alcohol.
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized PGD1 alcohol and internal standard.
-
Data Presentation: Representative GC-MS Quantitative Data
| Analyte | Sample Matrix | LLOQ (pg/mL) | ULOQ (pg/mL) | Precision (%CV) | Accuracy (%Bias) |
| PGD1 Alcohol | Plasma | 100 | 15000 | < 15% | ± 15% |
| PGD1 Alcohol | CSF | 50 | 10000 | < 20% | ± 20% |
Data are hypothetical and for illustrative purposes.
Signaling Pathway
As the biological activity of PGD1 alcohol is not well-documented, the following diagram illustrates the established signaling pathway for the closely related Prostaglandin D2 (PGD2), which acts through the DP1 and DP2 (also known as CRTH2) receptors. It is plausible that PGD1 alcohol, if biologically active, could interact with similar pathways.
Caption: Hypothetical signaling pathway for PGD1 Alcohol via DP1 and DP2 receptors.
Experimental Workflow
The following diagram outlines the general workflow for the quantification of PGD1 alcohol in biological samples using LC-MS/MS.
Caption: General workflow for PGD1 Alcohol quantification by LC-MS/MS.
Conclusion
The protocols and data presented here provide a framework for the development and validation of analytical methods for the quantification of PGD1 alcohol in biological samples. While these methods are adapted from established procedures for endogenous prostaglandins, they offer a solid starting point for researchers investigating the properties of this synthetic analog. The high sensitivity and specificity of LC-MS/MS make it the recommended technique for accurate and reliable quantification. Further method development and validation will be necessary to establish robust and routine assays for PGD1 alcohol in various research and development settings.
References
- 1. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass Spectrometry Approaches for Detection and Determination of Prostaglandins from Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Prostaglandin D1 Alcohol solubility problems in aqueous buffer
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Prostaglandin (B15479496) D1 (PGD1) Alcohol. The information addresses common challenges, particularly those related to solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is Prostaglandin D1 (PGD1) Alcohol?
Prostaglandin D1 (PGD1) Alcohol is a synthetic analog of Prostaglandin D1 (PGD1), where the C-1 carboxyl group has been replaced by a primary alcohol.[1][2] It is often used in research as a reference compound or for investigating the structure-activity relationships of prostaglandins (B1171923). While PGD1 is a theoretical metabolite of dihomo-γ-linolenic acid, PGD1 Alcohol's biological activity is not well-documented.[1]
Q2: What are the basic chemical properties of PGD1 Alcohol?
| Property | Value |
| Formal Name | 1,9α,15S-trihydroxy-prost-13E-en-11-one |
| CAS Number | 1176470-37-3 |
| Molecular Formula | C₂₀H₃₆O₄ |
| Formula Weight | 340.5 g/mol |
| Purity | ≥99% |
| Formulation | A crystalline solid |
Q3: Is PGD1 Alcohol soluble in aqueous buffers?
Directly dissolving PGD1 Alcohol, a lipophilic compound, in aqueous buffers is challenging.[5] It has very low aqueous solubility. To achieve a working concentration in an aqueous buffer, it is standard practice to first dissolve the compound in an organic solvent and then dilute this stock solution into the aqueous medium.[6]
Q4: What organic solvents are recommended for making a stock solution of PGD1 Alcohol?
Commonly used organic solvents for creating a stock solution of PGD1 Alcohol include Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and ethanol.[1]
Troubleshooting Guide: Solubility Problems
Problem: My PGD1 Alcohol is not dissolving in the aqueous buffer.
-
Cause: PGD1 Alcohol has inherently low solubility in aqueous solutions due to its lipophilic nature. Direct addition of the crystalline solid to a buffer is unlikely to be successful.
-
Solution: Prepare a concentrated stock solution in an organic solvent first. A general protocol is provided in the "Experimental Protocols" section below.
Problem: After diluting the organic stock solution into my aqueous buffer, a precipitate formed.
-
Cause 1: The concentration in the aqueous buffer is too high. Even after initial dissolution in an organic solvent, the final concentration in the aqueous buffer may exceed its solubility limit, causing it to precipitate.
-
Solution 1: Reduce the final concentration of PGD1 Alcohol in the aqueous buffer. It is crucial to perform serial dilutions from the stock solution. The reported solubility in PBS (pH 7.2) is approximately 75 µg/ml, and this is achieved by diluting a pre-made organic solvent solution.[1]
-
Cause 2: The organic solvent was added too quickly. Rapid addition of the organic stock to the aqueous buffer can cause localized high concentrations, leading to precipitation.
-
Solution 2: Add the organic stock solution dropwise to the aqueous buffer while vortexing or stirring gently to ensure rapid and even dispersion.
-
Cause 3: The pH of the buffer is not optimal. The stability and solubility of prostaglandins can be pH-dependent.[6][7]
-
Solution 3: While specific data for PGD1 Alcohol is limited, for other prostaglandins like PGE1, maximum stability is observed between pH 6-7. Consider preparing your buffer within this range if your experimental conditions allow.
Problem: My PGD1 Alcohol solution appears cloudy or has formed a film.
-
Cause: This may be due to the formation of micelles if the concentration is too high, or it could indicate the beginning of precipitation. Some prostaglandins can also interact with plastics, causing a haze to form.
-
Solution: Try gentle warming or brief sonication to redissolve the compound.[6] If the issue persists, the concentration may be too high for the chosen buffer system. If using plastic containers, consider switching to glass vials for storage of stock solutions.
Quantitative Solubility Data
The following table summarizes the known solubility of PGD1 Alcohol in various solvents. Note the significant difference between solubility in organic solvents and aqueous buffer.
| Solvent | Concentration |
| Dimethylformamide (DMF) | 10 mg/ml |
| Dimethyl sulfoxide (DMSO) | 10 mg/ml |
| Ethanol | 15 mg/ml |
| Phosphate Buffered Saline (PBS, pH 7.2) | 75 µg/ml (when added from a stock solution) |
Source:[1]
Experimental Protocols
Protocol: Preparation of a PGD1 Alcohol Working Solution in Aqueous Buffer
This protocol outlines the standard method for preparing a working solution of PGD1 Alcohol in an aqueous buffer.
-
Prepare a Stock Solution:
-
Allow the vial of crystalline PGD1 Alcohol to equilibrate to room temperature before opening.
-
Add a precise volume of a suitable organic solvent (e.g., ethanol, DMSO, or DMF) to the vial to create a concentrated stock solution (e.g., 10 mg/ml).
-
Cap the vial tightly and vortex until the solid is completely dissolved.
-
-
Prepare the Working Solution:
-
Determine the final desired concentration of PGD1 Alcohol in your aqueous buffer.
-
Perform serial dilutions of the stock solution with the aqueous buffer of your choice.
-
Add the aliquot of the stock solution dropwise to the aqueous buffer while gently vortexing or stirring to ensure proper mixing and to avoid precipitation.
-
Important Considerations:
-
Solvent Choice: The choice of organic solvent should be compatible with your experimental system. For cell-based assays, ensure the final concentration of the organic solvent is not cytotoxic.
-
Storage: Store the organic stock solution at -20°C.[4] Aqueous solutions are generally less stable and should be prepared fresh for each experiment. If aqueous solutions are frozen, PGD1 Alcohol may precipitate and will require gentle warming or sonication to redissolve.[6]
-
Stability: Prostaglandins can be unstable in aqueous solutions, with stability being pH-dependent.[7] It is recommended to use freshly prepared aqueous solutions.
Visualizations
Diagram: Workflow for Preparing an Aqueous Solution of PGD1 Alcohol
Caption: A step-by-step workflow for the preparation of PGD1 Alcohol solutions.
Diagram: Postulated Signaling Pathway for Prostaglandin D1 (PGD1)
Disclaimer: The biological activity of PGD1 Alcohol is not well-documented. The following diagram illustrates the known signaling pathway for its parent compound, Prostaglandin D1 (PGD1). PGD1 is an agonist for the Prostaglandin D2 receptor (DP1) and the Chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2).
Caption: PGD1 signaling through DP1 and DP2 (CRTH2) receptors.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. biocompare.com [biocompare.com]
- 5. mdpi.com [mdpi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. The stability of prostaglandin E1 in dilute physiological solutions at 37 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
Prostaglandin D1 Alcohol: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for working with Prostaglandin D1 (PGD1) Alcohol. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data for the identification of potential degradation products.
Frequently Asked Questions (FAQs)
Q1: What is Prostaglandin D1 Alcohol and how should it be handled and stored?
Prostaglandin D1 (PGD1) Alcohol is a synthetic analog of Prostaglandin D1 (PGD1), where the C-1 carboxyl group has been replaced by a primary alcohol.[1][2] Its formal chemical name is 1,9α,15S-trihydroxy-prost-13E-en-11-one.[1][3] While PGD1 is a theoretical metabolite of dihomo-γ-linolenic acid (DGLA), PGD1 Alcohol is used for research purposes.[1]
Proper storage is critical to maintain its stability. PGD1 Alcohol should be stored at -20°C.[1][4] Under these conditions, it is stable for at least one year.[1] For preparing stock solutions, it is soluble in solvents such as DMF, DMSO, and Ethanol.[1] It is stable under recommended storage conditions, but extremes of temperature and direct sunlight should be avoided.[4]
Q2: What are the most likely degradation products of PGD1 Alcohol in a biological system?
The primary enzymatic degradation pathway for prostaglandins (B1171923) involves the oxidation of the 15-hydroxyl group to a 15-keto group, a reaction catalyzed by 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[5][6] This process results in a metabolite with significantly reduced biological activity.[6] Therefore, the most probable degradation product of PGD1 Alcohol is 15-keto-Prostaglandin D1 Alcohol .
Troubleshooting Guide
Problem: I am observing an unexpected peak in my LC-MS analysis that is consistent with a loss of 2 Da from the parent compound. Could this be a degradation product?
Solution: Yes, a mass shift of -2 Da (M-2) is highly indicative of the oxidation of an alcohol to a ketone. This corresponds to the conversion of PGD1 Alcohol to 15-keto-PGD1 Alcohol by the enzyme 15-PGDH, which is a common catabolic pathway for prostaglandins.[5][6] To confirm the identity of this peak, you can use tandem mass spectrometry (MS/MS) to compare its fragmentation pattern with the expected fragmentation of the 15-keto metabolite.
Problem: My PGD1 Alcohol sample appears to have low activity or shows signs of degradation even before use in my experiment. What could be the cause and how can I prevent it?
Solution: This issue likely stems from improper storage or handling.
-
Storage Conditions: Ensure the compound is consistently stored at -20°C in a tightly sealed container to prevent degradation.[4]
-
Temperature Extremes: Avoid repeated freeze-thaw cycles and exposure to high temperatures or direct sunlight.[4]
-
Solvent Stability: Once dissolved in a solvent, the stability may change. It is recommended to prepare fresh solutions for experiments or store aliquots at -80°C for short-term use.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, which can chemically degrade the molecule.[4]
Data Presentation: Mass Spectrometry Parameters
For accurate identification, use the following mass spectrometry parameters for PGD1 Alcohol and its primary metabolite. The values are based on their chemical formulas and are intended for use in setting up LC-MS/MS experiments in negative ion mode.
| Compound Name | Molecular Formula | Formula Weight (Da) | [M-H]⁻ (m/z) | Potential Product Ions (m/z) |
| This compound | C₂₀H₃₆O₄ | 340.5 | 339.5 | Fragmentation of the alkyl chains and cyclopentanone (B42830) ring |
| 15-keto-Prostaglandin D1 Alcohol | C₂₀H₃₄O₄ | 338.5 | 337.5 | Fragmentation of the alkyl chains and cyclopentanone ring |
Experimental Protocols
Protocol 1: Extraction and Quantification of PGD1 Alcohol and its Metabolites using LC-MS/MS
This protocol provides a method for the extraction of PGD1 Alcohol and its metabolites from biological matrices (e.g., cell culture medium) and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8]
A. Sample Preparation: Solid Phase Extraction (SPE)
-
Internal Standard: Spike the sample (e.g., 500 µL of cell culture supernatant) with a suitable deuterated internal standard (e.g., PGD2-d4) to control for extraction efficiency and matrix effects.
-
Acidification: Acidify the sample to approximately pH 3.5 with citric or formic acid to ensure the analytes are in a neutral form for efficient binding to the SPE cartridge.
-
Cartridge Activation: Use a reverse-phase SPE cartridge (e.g., C18). Activate the cartridge by washing sequentially with 6 mL of methanol (B129727) and 6 mL of milliQ water.[9]
-
Sample Loading: Load the acidified sample onto the pre-activated SPE cartridge.
-
Washing: Wash the cartridge with 12 mL of milliQ water to remove salts and other polar impurities.[9]
-
Elution: Elute the prostaglandins from the cartridge with 16 mL of methanol.[9]
-
Drying: Dry the eluate under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
B. HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 150 mm, 3 µm particle size).[7]
-
Mobile Phase A: 0.1% formic acid in water.[10]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[10]
-
Flow Rate: 0.2 mL/min.[10]
-
Gradient: Start with a linear gradient from 20-25% B to 90% B over approximately 10-15 minutes to elute the compounds.
-
Injection Volume: 10-25 µL.[10]
-
Autosampler Temperature: 4°C.[10]
C. MS/MS Parameters
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification.[11]
-
MRM Transitions:
-
PGD1 Alcohol: Monitor the transition from the precursor ion [M-H]⁻ (m/z 339.5) to specific product ions.
-
15-keto-PGD1 Alcohol: Monitor the transition from the precursor ion [M-H]⁻ (m/z 337.5) to specific product ions.
-
Note: Specific product ions should be determined by direct infusion of standards.
-
-
Collision Energy: Optimize for each specific MRM transition.
Visualizations: Pathways and Workflows
Caption: Enzymatic degradation of PGD1 Alcohol.
Caption: Generalized Prostaglandin DP1 receptor signaling pathway.
Caption: Workflow for PGD1 Alcohol analysis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Prostaglandin extraction [bio-protocol.org]
- 10. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prostaglandin extraction and analysis in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing Prostaglandin D1 Alcohol precipitation in assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with Prostaglandin (B15479496) D1 Alcohol (PGD1 Alcohol) precipitation in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is Prostaglandin D1 Alcohol and why is its solubility a concern in aqueous assays?
This compound (PGD1 Alcohol) is a synthetic analog of Prostaglandin D1 (PGD1), where the C-1 carboxyl group is replaced by a primary alcohol.[1][2][3] Like many lipid-based signaling molecules, PGD1 Alcohol is hydrophobic and has limited solubility in aqueous solutions, which are the basis for most biological assays.[4] This can lead to precipitation, affecting the accuracy and reproducibility of experimental results.
Q2: What are the known solubility limits of this compound?
The solubility of PGD1 Alcohol varies significantly between organic solvents and aqueous buffers. Adhering to these limits is crucial to prevent precipitation.
| Solvent | Solubility |
| DMF | 10 mg/ml |
| DMSO | 10 mg/ml |
| Ethanol (B145695) | 15 mg/ml |
| PBS (pH 7.2) | 75 µg/ml |
| Data sourced from Cayman Chemical product information. |
Q3: How should I prepare a stock solution of this compound?
To minimize the risk of precipitation, it is recommended to first dissolve PGD1 Alcohol in an organic solvent before preparing aqueous working solutions.
Experimental Protocol: Preparation of this compound Stock Solution
-
Initial Dissolution: Dissolve the crystalline PGD1 Alcohol in 100% ethanol to a concentration of 1 mg/ml. Ensure complete dissolution by gentle vortexing.
-
Storage of Stock Solution: Store the ethanolic stock solution in airtight vials at -20°C or -80°C to maintain stability. For prostaglandins (B1171923) like PGE1, ethanolic stocks at 10 mg/ml have been shown to be stable for extended periods at -20°C.
-
Preparation of Working Solutions: For aqueous assays, dilute the ethanolic stock solution with the assay buffer. It is critical to add the stock solution to the buffer dropwise while vortexing to facilitate mixing and prevent immediate precipitation. The final concentration of ethanol in the assay should be kept to a minimum (ideally below 1%) to avoid affecting biological systems.
Q4: Can I store aqueous solutions of this compound?
It is not recommended to store aqueous solutions of PGD1 Alcohol for extended periods, especially after freezing. Prostaglandins can precipitate out of aqueous solutions when frozen.[5] It is best to prepare fresh aqueous working solutions from the organic stock on the day of the experiment.
Troubleshooting Guide: Preventing Precipitation in Assays
Issue 1: Precipitate observed after diluting the stock solution in assay buffer.
| Possible Cause | Troubleshooting Step |
| Concentration exceeds aqueous solubility limit. | Ensure the final concentration of PGD1 Alcohol in the aqueous buffer does not exceed its solubility limit (approximately 75 µg/ml in PBS, pH 7.2). It may be necessary to perform a dilution series to determine the practical working concentration in your specific assay buffer. |
| Improper mixing technique. | When preparing aqueous dilutions from an organic stock, add the stock solution slowly to the aqueous buffer while vortexing. This helps to disperse the hydrophobic molecules before they can aggregate and precipitate. |
| Buffer composition. | The pH and salt concentration of the assay buffer can influence the solubility of prostaglandins. Prostaglandin E1, for example, has maximum stability between pH 6-7.[4] Consider optimizing the pH of your assay buffer within a range that is compatible with your experimental system. |
Issue 2: Inconsistent results or low signal in the assay.
| Possible Cause | Troubleshooting Step |
| Micro-precipitation or aggregation. | Even if visible precipitation is not observed, PGD1 Alcohol may form small aggregates that are not biologically active. Consider adding a non-ionic detergent to the assay buffer to improve solubility and prevent aggregation. |
| Adsorption to plasticware. | Hydrophobic molecules like PGD1 Alcohol can adsorb to the surface of plastic microplates and pipette tips, reducing the effective concentration in the assay. Including a low concentration of a non-ionic detergent or a carrier protein like BSA in the assay buffer can help to block these non-specific binding sites. |
| Degradation of the compound. | Prostaglandins can be unstable in aqueous solutions.[6][7] Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution. |
Key Experimental Methodologies
Method 1: Enhancing Solubility with Detergents
Non-ionic detergents can be used to increase the solubility of hydrophobic molecules in aqueous solutions by forming micelles.
-
Detergent Selection: Common non-ionic detergents used in biological assays include Tween-20 and Triton X-100.
-
Concentration Optimization: It is crucial to use the lowest effective concentration of detergent to avoid disrupting cellular membranes or protein structures. A typical starting concentration is 0.01% to 0.1% (v/v) in the final assay buffer.
-
Validation: Always perform control experiments to ensure that the chosen detergent and its concentration do not interfere with the assay's performance or the biological system under investigation.
Method 2: Utilizing Carrier Proteins
Carrier proteins like Bovine Serum Albumin (BSA) can help to maintain the solubility of lipid molecules in aqueous solutions.
-
BSA Concentration: A common concentration range for BSA in assay buffers is 0.1% to 1% (w/v).
-
Consideration: Be aware that BSA can bind to various molecules, which may affect the free concentration of PGD1 Alcohol available for your assay. It is important to validate your assay with and without BSA to understand its effect.
Visualizing Experimental Workflows and Concepts
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting logic for PGD1 Alcohol precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. Detergents: Triton X-100, Tween-20, and More [labome.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. The stability of prostaglandin E1 in dilute physiological solutions at 37 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of prostaglandin E1 and dinoprostone (prostaglandin E2) under strongly acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with PGD1 Alcohol
Welcome to the technical support center for PGD1 (Prostaglandin D1). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and ensuring the success of their experiments involving PGD1.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and step-by-step guidance for resolving issues you may encounter during your experiments with PGD1.
Q1: My PGD1 is not dissolving properly and the solution appears cloudy. What should I do?
A1: This is a common issue as PGD1 is a lipid and is practically insoluble in water.[1] Improper dissolution can lead to inaccurate concentrations and inconsistent results.
-
Recommended Solvents: PGD1 is soluble in organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and ethanol.[2][3]
-
Troubleshooting Steps:
-
Ensure you are using an appropriate organic solvent. Do not attempt to dissolve PGD1 directly in aqueous buffers.
-
Prepare a concentrated stock solution first. Dissolve the solid PGD1 in 100% DMF, DMSO, or ethanol.
-
Warm the solution gently if necessary. If the compound is still not dissolving, you can warm the solution to 37°C and vortex briefly.
-
For aqueous working solutions, dilute the stock solution just before use. Add the required volume of the organic stock solution to your aqueous buffer and mix thoroughly. The final concentration of the organic solvent in your experimental medium should be kept low (typically <0.1%) to avoid solvent effects on your cells or assay system.
-
Q2: I am observing inconsistent or no biological activity with my PGD1 in cell culture experiments. What are the possible causes?
A2: Inconsistent or absent biological activity of PGD1 can stem from several factors, primarily related to its stability and handling. Prostaglandins (B1171923) are known to be unstable in aqueous solutions.
-
Degradation: PGD1 can degrade in aqueous solutions, especially at non-optimal pH and when exposed to light. The stability of similar prostaglandins has been shown to be pH-dependent, with maximum stability in slightly acidic to neutral conditions (pH 6-7).[4][5]
-
Improper Storage: PGD1 is sensitive to temperature. Long-term storage should be at -80°C.[2] Repeated freeze-thaw cycles of stock solutions should be avoided.
-
Adsorption to Plastics: Prostaglandins are hydrophobic and can adsorb to the surface of plastic labware, reducing the effective concentration in your experiments.
Troubleshooting Steps:
-
Prepare fresh working solutions for each experiment. Avoid using old or stored aqueous dilutions of PGD1.
-
Check the pH of your experimental buffer. Ensure it is within a range that minimizes PGD1 degradation.
-
Protect solutions from light. Use amber vials or cover your tubes and plates with foil.
-
Aliquot your stock solution. After initial preparation, divide your concentrated stock solution into single-use aliquots to minimize freeze-thaw cycles.
-
Use appropriate labware. Consider using polypropylene (B1209903) or glass tubes for storing and preparing PGD1 solutions to minimize adsorption.
Q3: How can I be sure that my PGD1 has not degraded?
A3: While direct measurement of degradation requires analytical techniques like HPLC-MS/MS, you can take preventative measures and run control experiments.
-
Preventative Measures: Strictly follow the handling and storage recommendations.
-
Control Experiments:
-
Positive Control: Use a freshly prepared sample of PGD1 from a new vial to compare with your existing solution.
-
Dose-Response Curve: A degraded compound may show a rightward shift in the dose-response curve (requiring a higher concentration to achieve the same effect) or a lower maximal response.
-
Time-Course Experiment: If you suspect degradation is occurring during your experiment, you can sample and test the activity of your PGD1 solution at different time points.
-
Data Presentation
Table 1: Solubility of PGD1 in Various Solvents
| Solvent | Solubility |
| Dimethylformamide (DMF) | >100 mg/ml |
| Dimethyl sulfoxide (DMSO) | >50 mg/ml |
| Ethanol | >75 mg/ml |
| PBS (pH 7.2) | >5 mg/ml |
Data sourced from manufacturer information for PGD2, which has similar properties to PGD1.[2][3]
Table 2: Recommended Storage and Stability of PGD1
| Form | Storage Temperature | Stability |
| Solid | -80°C | ≥ 2 years[2] |
| Stock Solution in Organic Solvent | -80°C | At least 6 months (minimize freeze-thaw) |
| Aqueous Working Solution | 4°C | Use immediately; not recommended for storage |
Experimental Protocols
Protocol 1: Preparation of a PGD1 Stock Solution
-
Materials:
-
PGD1 (solid)
-
Anhydrous ethanol, DMSO, or DMF
-
Sterile, amber glass vial or polypropylene tube
-
-
Procedure:
-
Allow the vial of solid PGD1 to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Add a precise volume of the chosen organic solvent to the vial to achieve a desired stock concentration (e.g., 10 mg/mL).
-
Cap the vial tightly and vortex gently until the solid is completely dissolved. If necessary, warm briefly to 37°C.
-
Aliquot the stock solution into single-use, light-protected vials (amber or wrapped in foil) to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Protocol 2: Preparation of an Aqueous Working Solution
-
Materials:
-
PGD1 stock solution (from Protocol 1)
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile polypropylene tubes
-
-
Procedure:
-
Thaw a single-use aliquot of the PGD1 stock solution at room temperature.
-
Determine the volume of the stock solution needed to achieve the final desired concentration in your experiment.
-
Add the appropriate volume of the aqueous buffer to a sterile tube.
-
While gently vortexing the buffer, add the calculated volume of the PGD1 stock solution dropwise. This helps to ensure that the PGD1 disperses evenly and minimizes precipitation.
-
Use the freshly prepared working solution immediately. Do not store aqueous solutions of PGD1.
-
Visualizations
Caption: Experimental workflow for using PGD1.
Caption: Troubleshooting logic for inconsistent PGD1 results.
References
minimizing off-target effects of Prostaglandin D1 Alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing Prostaglandin (B15479496) D1 (PGD1) alcohol. Given that PGD1 alcohol is a synthetic analog of PGD1 with limited characterization in published literature, this resource focuses on foundational principles, troubleshooting common experimental hurdles, and strategies to characterize its activity while minimizing potential off-target effects. The information provided is based on best practices for working with novel prostaglandin analogs and draws comparisons with the more extensively studied Prostaglandin D2 (PGD2).
Frequently Asked Questions (FAQs)
Q1: What is Prostaglandin D1 (PGD1) alcohol and what is its known biological activity?
A1: Prostaglandin D1 (PGD1) alcohol is a synthetic analog of Prostaglandin D1 where the C-1 carboxyl group is replaced by a primary alcohol.[1][2][3][4] Currently, there are no known reports of its specific biological activity in the scientific literature.[1][3][5] Its parent compound, PGD1, is a theoretical metabolite of dihomo-γ-linolenic acid (DGLA) and has been shown to be an inhibitor of ADP-induced platelet aggregation in humans.[1][3][5]
Q2: What are "off-target effects" and why are they a particular concern for a poorly characterized compound like PGD1 alcohol?
A2: Off-target effects occur when a molecule binds to and modulates proteins other than its intended biological target. For a compound with no established "on-target," any observed biological effect should be considered as potentially non-specific or "off-target" until validated. These unintended interactions can lead to misinterpretation of experimental results and cellular toxicity.
Q3: Which receptors might PGD1 alcohol interact with?
A3: While the receptor binding profile for PGD1 alcohol is unknown, it is structurally related to PGD2. PGD2 is known to bind to two primary G protein-coupled receptors: the DP1 (PTGDR) receptor and the DP2 receptor (also known as CRTH2).[6][7] It is plausible that PGD1 alcohol may have some affinity for these or other prostanoid receptors.[6] Cross-reactivity with other prostaglandin receptors (e.g., EP, FP, IP) is also a possibility that should be experimentally determined.[8]
Q4: How can I begin to characterize the biological activity and specificity of PGD1 alcohol?
A4: A systematic approach is recommended. Start with in vitro receptor binding assays using a panel of known prostanoid receptors to determine its binding affinity and selectivity. Follow this with cell-based functional assays (e.g., cAMP measurement for DP1, calcium mobilization for DP2) to assess agonist or antagonist activity. It is also crucial to include a structurally similar but inactive analog as a negative control in your experiments if one is available.
Q5: What are the key considerations for preparing and handling PGD1 alcohol solutions?
A5: Prostaglandins (B1171923) are known for their limited chemical stability, especially in aqueous solutions.[9] It is advisable to prepare fresh solutions for each experiment from a stock solution stored in an appropriate organic solvent (e.g., ethanol (B145695) or DMSO) at -20°C or -80°C.[9] When diluting into aqueous buffers or cell culture media, do so immediately before use. Be aware that prostaglandins can also be unstable at acidic pH.[9]
Troubleshooting Guides
Problem: High variability or inconsistent results in cell-based assays.
| Possible Cause | Troubleshooting Steps |
| Degradation of PGD1 Alcohol | Prepare fresh dilutions from a frozen stock for each experiment. Avoid multiple freeze-thaw cycles of the stock solution. If possible, verify the integrity of your compound using analytical methods like LC-MS/MS.[10] |
| Vehicle Effects | The solvent used to dissolve PGD1 alcohol (e.g., ethanol, DMSO) may have its own biological effects. Always include a vehicle-only control group in your experiments at the same final concentration as the treatment groups. |
| Non-specific Binding to Labware | Prostaglandins can be "sticky" and adsorb to plastic surfaces. Consider using low-retention plasticware or pre-coating tubes and plates with a blocking agent like bovine serum albumin (BSA), if compatible with your assay. |
| Cell Line Variability | The expression levels of potential target receptors can vary between different cell lines and even with passage number. Regularly verify the expression of relevant prostanoid receptors (e.g., via qPCR or western blot) in your cell model. |
Problem: Observed cellular effect, but unsure if it is a specific or off-target effect.
| Possible Cause | Troubleshooting Steps |
| Interaction with Multiple Receptors | Use selective antagonists for known prostaglandin receptors (e.g., DP1, DP2) to see if the observed effect is blocked. This can help identify the receptor mediating the response. |
| Non-receptor Mediated Effects | High concentrations of lipid-like molecules can sometimes cause changes in cell membrane properties or other non-specific effects. Perform a dose-response curve to determine the lowest effective concentration. Effects that only occur at very high concentrations are more likely to be non-specific. |
| Lack of Corroborating Evidence | Use an orthogonal approach to validate your findings. For example, if you hypothesize that PGD1 alcohol acts through the DP1 receptor, use siRNA or CRISPR to knock down the expression of DP1 and see if the cellular response is diminished. |
Quantitative Data Summary
As there is no published quantitative data for PGD1 alcohol, the following table provides data for the related compounds PGD1 and PGD2 for comparative and experimental design purposes.
| Compound | Parameter | Value | System | Reference |
| Prostaglandin D1 (PGD1) | IC50 (ADP-induced platelet aggregation) | 320 ng/ml | Human Platelets | [3] |
| Prostaglandin D2 (PGD2) | Binding Affinity (Ki) for DP1 Receptor | Varies by study (nM range) | Recombinant Human | [6] |
| Prostaglandin D2 (PGD2) | Binding Affinity (Ki) for DP2 (CRTH2) Receptor | Varies by study (nM range) | Recombinant Human | [7] |
Experimental Protocols
Protocol 1: General Prostaglandin Stock Solution Preparation and Storage
-
Materials: Prostaglandin D1 alcohol (solid), anhydrous ethanol or DMSO, gas-tight syringe, amber glass vials.
-
Procedure:
-
Allow the vial of solid PGD1 alcohol to equilibrate to room temperature before opening to prevent condensation.
-
Under a dry, inert atmosphere (e.g., nitrogen or argon), dissolve the prostaglandin in a minimal amount of anhydrous ethanol or DMSO to create a concentrated stock solution (e.g., 10 mg/mL).
-
Aliquot the stock solution into small volumes in amber glass vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -80°C for long-term storage.
-
-
Note: For cell culture experiments, the final concentration of the organic solvent should typically be kept below 0.1% to avoid toxicity.
Protocol 2: In Vitro Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
This protocol can be adapted to identify if PGD1 alcohol directly binds to a specific protein within intact cells.
-
Cell Treatment: Treat intact cells with either PGD1 alcohol at an effective concentration or a vehicle control for a specified time.
-
Heating: Lyse the cells and heat the lysates across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
Pelleting: Centrifuge the heated lysates to pellet the aggregated, denatured proteins.
-
Analysis: The supernatant, containing the soluble proteins, is collected. The abundance of the suspected target protein in the soluble fraction is quantified by Western blot or other protein analysis methods.
-
Interpretation: If PGD1 alcohol binds to the target protein, it will stabilize the protein, leading to less denaturation and aggregation upon heating. This will result in a higher amount of the target protein remaining in the soluble fraction at elevated temperatures compared to the vehicle control.
Visualizations
Caption: PGD2 Signaling Pathways via DP1 and DP2 (CRTH2) Receptors.
Caption: Workflow for Characterizing a Novel Prostaglandin Analog.
References
- 1. This compound - Biochemicals - CAT N°: 12002 [bertin-bioreagent.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. anjiechem.com [anjiechem.com]
- 6. A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery, characterization and clinical utility of prostaglandin agonists for the treatment of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability of prostaglandin E1 and dinoprostone (prostaglandin E2) under strongly acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The side effects of the prostaglandin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Prostaglandin D1 Colorimetric Assays: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering issues with Prostaglandin D1 (PGD1) colorimetric assays, with a specific focus on potential interference from alcohols like ethanol (B145695).
Frequently Asked Questions (FAQs)
Q1: What is Prostaglandin D1 (PGD1) and why is it measured?
Prostaglandin D1 (PGD1) is a bioactive lipid compound derived from the twenty-carbon skeleton of prostanoid acids.[1] It features a central five-membered ring and two hydrophobic hydrocarbon side chains.[1] PGD1 is involved in various physiological processes and is known as a relatively weak inhibitor of ADP-induced platelet aggregation.[2][3] Researchers measure PGD1 levels to investigate its role in metabolic research and various cellular signaling pathways.[3]
Q2: How do colorimetric assays for PGD1 typically work?
Most colorimetric assays for prostaglandins (B1171923), including PGD1, are a form of competitive enzyme-linked immunosorbent assay (ELISA). In these assays, PGD1 in a sample competes with a known amount of PGD1 conjugated to an enzyme (like horseradish peroxidase) for binding to a limited number of specific antibodies coated on a microplate. After a washing step to remove unbound substances, a substrate is added that reacts with the enzyme to produce a colored product. The intensity of the color is inversely proportional to the concentration of PGD1 in the sample.
Q3: Can alcohol (e.g., ethanol) in my sample interfere with the PGD1 colorimetric assay?
Yes, alcohol present in samples can potentially interfere with colorimetric assays for PGD1, leading to inaccurate results. This interference can occur through several mechanisms, which are detailed in the troubleshooting section below. While direct chemical interaction with PGD1 is one possibility, it is more likely that alcohol affects the assay components, such as enzyme activity or antibody-antigen binding.
Q4: What are the primary signs of alcohol interference in my assay results?
Key indicators of potential alcohol interference include:
-
High background noise: Elevated absorbance readings in blank or zero-standard wells.
-
Poor reproducibility: High variability between replicate wells of the same sample.
-
Inaccurate standard curve: A standard curve that does not meet the manufacturer's specifications for slope, R-squared value, or dynamic range.
-
Unexpectedly high or low PGD1 concentrations: Results that are inconsistent with expected physiological or experimental levels.
Q5: Are there alternative solvents I can use if I suspect alcohol is causing interference?
If alcohol is suspected to be the source of interference and its use is unavoidable for sample preparation, it is crucial to prepare standards and blanks with the same concentration of alcohol to normalize its effect. However, if possible, consider alternative solvents. For many biological assays, dimethyl sulfoxide (B87167) (DMSO) is a common alternative for dissolving hydrophobic compounds, though its compatibility with the specific assay kit should always be verified.[4] It is essential to choose a solvent that does not affect protein stability or binding affinity.[4]
Troubleshooting Guide: Alcohol Interference
This guide addresses common issues that may arise due to the presence of alcohol in samples during PGD1 colorimetric assays.
Issue 1: High Background Signal
High background can be caused by non-specific binding of assay components.[5]
| Potential Cause | Recommended Solution |
| Alcohol-induced protein denaturation: High concentrations of alcohol can denature the antibodies or the enzyme conjugate, leading to non-specific binding to the plate. | 1. Reduce Alcohol Concentration: If possible, dilute your sample to reduce the final alcohol concentration in the well. Ensure the PGD1 concentration remains within the detectable range of the assay.2. Solvent-Matching: Prepare all standards and blanks with the same concentration of alcohol as your samples to create a consistent assay environment.3. Optimize Washing Steps: Increase the number of wash cycles or include a soaking step during washing to more effectively remove unbound reagents.[5] |
| Contamination of Reagents: Reagents may become contaminated with substances that interfere with the assay.[5] | 1. Use Fresh Reagents: Prepare fresh buffers and reagent solutions.2. Handle Reagents Carefully: Avoid introducing contaminants during pipetting. |
Issue 2: Inconsistent or Non-Reproducible Results
Variability between wells can obscure true results.
| Potential Cause | Recommended Solution |
| Enzyme Activity Alteration: Alcohols can act as substrates or inhibitors for some enzymes. If the assay uses an alcohol dehydrogenase-like enzyme system, this can be a direct cause of interference.[6][7][8] | 1. Consult Kit Manufacturer: Contact the assay manufacturer to inquire about the specific enzymes used and their known sensitivities to alcohols.2. Sample Purification: Consider a sample purification step, such as solid-phase extraction, to remove alcohol and other interfering substances before running the assay.[9] |
| Incomplete Reagent Mixing: The viscosity of samples containing alcohol may differ from aqueous standards, leading to poor mixing. | 1. Ensure Thorough Mixing: After adding samples and reagents to the wells, gently tap the plate to ensure complete mixing. |
| Evaporation: Alcohol's volatility can lead to changes in concentration in the wells, especially at the edges of the plate, during incubation steps. | 1. Use Plate Sealers: Cover the microplate with an adhesive plate sealer during incubation steps to minimize evaporation.2. Maintain a Humid Environment: Place the plate in a humidified chamber during longer incubations. |
Issue 3: Altered PGD1 Stability
The stability of prostaglandins can be affected by the solvent environment.
| Potential Cause | Recommended Solution |
| Degradation of PGD1: Prostaglandins can be unstable, and storage in certain alcoholic solutions, especially under acidic or basic conditions, may lead to degradation. | 1. Minimize Storage Time: Analyze samples as quickly as possible after preparation.2. Optimize Storage Conditions: If storage is necessary, store samples in small aliquots at -80°C to minimize freeze-thaw cycles. Consult literature for optimal storage conditions for PGD1 in your specific solvent. |
| Esterification of PGD1: The carboxylic acid group of PGD1 could potentially react with alcohol to form an ester, which may not be recognized by the assay antibody. This is more likely to occur under acidic conditions and over longer storage periods. | 1. Maintain Neutral pH: Ensure the pH of your sample and storage solutions is neutral.2. Use Aprotic Solvents: If possible, use aprotic solvents (like DMSO) for reconstitution if esterification is a concern. |
Experimental Protocols
Protocol: Sample Preparation with Potential Alcohol Content
-
Sample Collection: Collect biological fluids or tissue homogenates as per your experimental design.
-
Extraction (if necessary): If PGD1 is being extracted from a complex matrix, an organic solvent may be used. If ethanol or another alcohol is used, note the final concentration.
-
Solvent Evaporation: After extraction, evaporate the organic solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the assay buffer provided with the kit. If the extract is not fully soluble, a small, known percentage of a compatible solvent (e.g., ethanol or DMSO) can be used. Crucially, the same concentration of this solvent must be used to prepare the standard curve and blank samples.
-
Dilution: Dilute the reconstituted sample in assay buffer to ensure the PGD1 concentration falls within the assay's dynamic range and the final alcohol concentration is minimized (ideally below 1%).
Protocol: Standard Colorimetric Immunoassay (Competitive ELISA)
-
Reagent Preparation: Prepare all reagents, standards, and samples as per the kit manufacturer's instructions.
-
Standard Curve: Create a standard curve by serially diluting the PGD1 standard in the same buffer matrix as your samples (including any necessary solvent).
-
Sample Incubation: Add standards and samples to the appropriate wells of the antibody-coated microplate.
-
Enzyme Conjugate Addition: Add the PGD1-enzyme conjugate to each well.
-
Competitive Binding: Incubate the plate to allow the sample/standard PGD1 and the PGD1-enzyme conjugate to compete for binding to the immobilized antibody.
-
Washing: Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Substrate Addition: Add the colorimetric substrate to each well.
-
Color Development: Incubate the plate to allow the enzyme to react with the substrate, producing a colored product.
-
Stopping the Reaction: Add a stop solution to halt the enzymatic reaction.
-
Absorbance Reading: Read the absorbance of each well at the specified wavelength using a microplate reader.
-
Calculation: Calculate the PGD1 concentration in your samples by comparing their absorbance values to the standard curve.
Visualizations
Caption: Simplified signaling pathway of Prostaglandin D1 (PGD1).
Caption: Experimental workflow for a PGD1 colorimetric assay.
Caption: Troubleshooting decision tree for alcohol interference.
References
- 1. Prostaglandins: Structure, Functions, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 2. scbt.com [scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. digitalcommons.newhaven.edu [digitalcommons.newhaven.edu]
- 7. Colorimetric assay to determine alcohol dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. interchim.fr [interchim.fr]
Technical Support Center: Assessing Prostaglandin D1 Alcohol Cytotoxicity in Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cytotoxicity of Prostaglandin D1 (PGD1) Alcohol. As there are no known reports of its biological activity, this guide focuses on establishing robust experimental workflows and troubleshooting common issues encountered when assessing the cytotoxic potential of a novel compound.
Frequently Asked Questions (FAQs) & Troubleshooting
General Issues & Inconsistent Results
| Question | Answer & Troubleshooting Steps |
| Q1: My replicate wells show high variability. What are the common causes and solutions? | High variability can obscure the true effect of your test compound. Common causes include inconsistent cell seeding, pipetting errors, or environmental factors.[1] Troubleshooting Steps: • Cell Seeding: Ensure your cell suspension is homogenous before and during plating. Gently swirl the suspension between pipetting to prevent cell settling. • Pipetting Technique: Use calibrated pipettes and practice consistent, slow pipetting to avoid bubbles.[1] When adding reagents, place the pipette tip at the same angle and depth in each well. Pre-rinse pipette tips with the reagent before dispensing.[2] • Edge Effects: Evaporation can be more pronounced in the outer wells of a plate. To mitigate this, avoid using the outermost wells for critical samples or ensure the incubator has adequate humidity. |
| Q2: My results are not reproducible between experiments. What should I investigate? | Lack of reproducibility often points to variability in cell culture conditions, reagent preparation, or slight deviations in the experimental timeline.[1] Troubleshooting Steps: • Cell Health & Passage Number: Use cells that are in the logarithmic growth phase and have a consistent passage number between experiments. Cells at very high or low confluence can respond differently. • Reagent Preparation: Prepare fresh reagents whenever possible. If using stored reagents, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles.[1] • Timeline Consistency: Adhere strictly to the same incubation times for cell treatment, dye incubation, and plate reading. |
Assay-Specific Problems (e.g., MTT, XTT, WST-1 Assays)
| Question | Answer & Troubleshooting Steps |
| Q3: My absorbance values are very low across the entire plate. | A low signal can indicate low cell numbers, insufficient incubation time, or degraded reagents.[3] Troubleshooting Steps: • Optimize Cell Density: The cell number may be too low to generate a strong signal.[1] Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration.[1] • Check Reagents: Ensure the assay dye (e.g., MTT) is not expired and has been stored correctly, protected from light. The MTT solution should be a clear, yellow color.[1] • Increase Incubation Time: The incubation period with the dye may be too short for sufficient formazan (B1609692) formation. Try extending the incubation time (typically 1-4 hours).[1] |
| Q4: The absorbance in my "no-cell" or "media-only" control wells is high. | High background can be caused by contaminated media or reagents. Troubleshooting Steps: • Phenol (B47542) Red: Some culture media contain phenol red, which can interfere with absorbance readings.[1] Consider using a phenol red-free medium during the dye incubation step.[1] • Reagent Contamination: Ensure all buffers and media are fresh and sterile. Microbial contamination can metabolize the assay dyes and produce a false positive signal. |
| Q5: My positive control for cytotoxicity is not showing the expected effect. | This could be an issue with the positive control itself, the cell density, or the assay sensitivity. Troubleshooting Steps: • Confirm Positive Control Activity: Ensure the positive control (e.g., a known cytotoxic agent like doxorubicin (B1662922) or staurosporine) is at a sufficient concentration and has not degraded. • Cell Resistance: The cell line you are using may be resistant to the chosen positive control. Consult the literature for effective cytotoxic agents for your specific cell line. |
Experimental Protocols
Protocol: Assessing PGD1 Alcohol Cytotoxicity using an MTT Assay
This protocol provides a standard method for determining the effect of a test compound on cell viability.
1. Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Perform a cell count and assess viability (e.g., using Trypan Blue).
-
Dilute the cell suspension to the optimal seeding density (determined previously) in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[3]
2. Compound Treatment:
-
Prepare a stock solution of Prostaglandin D1 Alcohol in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the PGD1 Alcohol stock solution in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of PGD1 Alcohol.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with medium containing only the solvent at the same final concentration used for the compound dilutions.
-
Positive Control: Cells treated with a known cytotoxic agent.
-
Untreated Control: Cells in culture medium only.
-
Blank Control: Wells with medium only (no cells).
-
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[3]
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
4. Solubilization and Measurement:
-
After incubation, carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol (B130326) solution) to each well to dissolve the formazan crystals.[1]
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3]
5. Data Analysis:
-
Subtract the average absorbance of the blank control wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Data Presentation
Quantitative data from cytotoxicity experiments should be summarized for clear interpretation. Below are template tables for organizing your results.
Table 1: Cell Viability Data for PGD1 Alcohol This table is a template. Researchers should populate it with their own experimental data.
| PGD1 Alcohol Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | e.g., 1.250 | e.g., 0.085 | 100% |
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| 250 | |||
| Positive Control |
Table 2: IC50 Values of PGD1 Alcohol in Different Cell Lines This table is a template for comparing results across multiple cell lines.
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| e.g., MCF-7 | 24 | |
| 48 | ||
| e.g., HepG2 | 24 | |
| 48 | ||
| e.g., A549 | 24 | |
| 48 |
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the key steps in assessing the cytotoxicity of this compound.
Caption: Workflow for PGD1 Alcohol cytotoxicity assessment using an MTT assay.
Potential Signaling Pathway for Investigation
Given that ethanol (B145695) can induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, investigating key markers of apoptosis would be a logical next step if PGD1 Alcohol shows cytotoxic activity.[4][5] The p53 pathway is also a critical modulator of cellular responses to alcohol-induced DNA damage.[6]
The diagram below outlines a simplified, generalized apoptosis signaling cascade that could be activated by a cytotoxic compound.
Caption: Generalized apoptosis signaling pathways relevant to cytotoxicity studies.
References
- 1. benchchem.com [benchchem.com]
- 2. abcam.com [abcam.com]
- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. Apoptosis Due to After-effects of Acute Ethanol Exposure in Brain Cortex: Intrinsic and Extrinsic Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Low concentration of ethanol induce apoptosis in HepG2 cells: role of various signal transduction pathways [medsci.org]
- 6. p53 pathway determines the cellular response to alcohol-induced DNA damage in MCF-7 breast cancer cells | PLOS One [journals.plos.org]
Technical Support Center: Prostaglandin D1 Alcohol (PGD1-OH)
This technical support resource provides guidance for researchers, scientists, and drug development professionals working with Prostaglandin (B15479496) D1 Alcohol (PGD1-OH). It includes frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to address common challenges.
Important Note on PGD1-OH Activity: Prostaglandin D1 Alcohol is a synthetic analog of Prostaglandin D1 (PGD1), where the C-1 carboxyl group has been replaced by a primary alcohol.[1][2] It is crucial to note that as of late 2025, there are no known reports on the specific biological activity of PGD1-OH.[2] Therefore, the information provided on potential activity, signaling, and experimental design is based on the known functions of related prostaglandins (B1171923), particularly PGD1 and other D-series prostaglandins. Researchers should consider this when designing and interpreting their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and potential issues that may arise during the handling and use of PGD1-OH.
1. Solubility and Stock Solution Preparation
-
Q: How should I dissolve PGD1-OH and prepare stock solutions?
-
A: PGD1-OH is soluble in several organic solvents. It is recommended to prepare a concentrated stock solution in an organic solvent and then make further dilutions into aqueous buffers or cell culture media. Ensure the final concentration of the organic solvent in your experimental setup is minimal, as it may have its own biological effects.[3]
-
-
Q: My PGD1-OH is not dissolving properly in aqueous buffer.
-
A: PGD1-OH has very low solubility in aqueous solutions like PBS.[2] It is not recommended to dissolve it directly in aqueous buffers. Always prepare a stock solution in an organic solvent first (e.g., DMSO or ethanol) and then dilute it into your aqueous experimental medium.
-
-
Q: What is the recommended storage condition for PGD1-OH stock solutions?
-
A: Stock solutions of prostaglandins in organic solvents are generally stable for at least one month when stored at -20°C.[3] It is not recommended to store aqueous solutions for more than one day.[3] For long-term storage, it is best to store the compound as a crystalline solid at -20°C, which is stable for at least one year.[2]
-
2. Solvent Selection and Effects
-
Q: Which solvent should I use for my experiments? DMSO or ethanol (B145695)?
-
A: Both DMSO and ethanol can be used to dissolve PGD1-OH.[2] The choice of solvent depends on the experimental system.
-
DMSO is a powerful solvent but can have significant biological effects, including anti-inflammatory properties and suppression of prostaglandin production at certain concentrations.[4][5] It has been shown to suppress the expression of pro-inflammatory cytokines and prostaglandin E2 (PGE2).[4][5]
-
Ethanol is also a common solvent. However, ethanol can also influence prostaglandin metabolism and activity. Studies have shown that ethanol can increase the levels of certain prostaglandins in some tissues while inhibiting their synthesis in others.[6][7][8]
-
-
-
Q: I am seeing unexpected or inconsistent results in my cell-based assays. Could the solvent be the cause?
-
A: Yes, the solvent can be a significant source of variability.
-
Troubleshooting Steps:
-
Run a solvent control: Always include a control group that is treated with the same final concentration of the solvent (e.g., DMSO or ethanol) as your experimental groups. This will help you distinguish the effects of PGD1-OH from the effects of the solvent itself.
-
Minimize final solvent concentration: Aim for a final solvent concentration of 0.1% or lower in your cell culture medium, although the tolerable concentration can be cell-line dependent.
-
Check for solvent-induced cytotoxicity: At higher concentrations, both DMSO and ethanol can be toxic to cells.[4][7] Perform a cell viability assay (e.g., MTT or trypan blue exclusion) with different concentrations of your solvent to determine the non-toxic range for your specific cell type.
-
-
-
-
Q: Can DMSO interfere with my prostaglandin signaling pathway study?
-
A: Yes. At anti-inflammatory concentrations, DMSO has been shown to suppress signaling pathways such as ERK1/2, p38, JNK, and Akt, which can be involved in prostaglandin-mediated responses.[4][5] If your research involves these pathways, it is critical to use the lowest effective concentration of DMSO and to include appropriate solvent controls.
-
3. Experimental Design and Data Interpretation
-
Q: Since the activity of PGD1-OH is unknown, how should I design my experiments?
-
A: Start with a broad approach. Since PGD1 is known to inhibit ADP-induced platelet aggregation, this could be a starting point for assessing the activity of PGD1-OH.[2] You could also screen for activity in systems where other D-series prostaglandins are known to be active, such as assays for anti-inflammatory effects, smooth muscle contraction/relaxation, or activation of prostaglandin D receptors (DP1 and DP2/CRTH2).
-
-
Q: My results are not reproducible. What are the common causes?
-
A: Poor reproducibility in prostaglandin experiments can stem from several factors:
-
Compound Instability: Prostaglandins can be unstable in aqueous solutions and at basic pH (>7.4).[3] Prepare fresh dilutions from your stock solution for each experiment.
-
Solvent Effects: As discussed, the type and concentration of the solvent can significantly impact the results.
-
Pipetting Errors: Due to the high potency of many prostaglandins, small errors in dilution can lead to large variations in the final concentration. Use calibrated pipettes and perform serial dilutions carefully.
-
Cell Culture Conditions: Variations in cell passage number, confluency, and serum concentration can alter cellular responses to stimuli. Maintain consistent cell culture practices.
-
-
Quantitative Data Summary
The following tables summarize key quantitative data regarding the solubility of PGD1-OH and the general effects of common solvents on prostaglandin-related pathways.
Table 1: Solubility of this compound (PGD1-OH)
| Solvent | Solubility | Reference |
|---|---|---|
| DMF (Dimethylformamide) | 10 mg/ml | [2] |
| DMSO (Dimethyl sulfoxide) | 10 mg/ml | [2] |
| Ethanol | 15 mg/ml | [2] |
| PBS (Phosphate-Buffered Saline, pH 7.2) | 75 µg/ml |[2] |
Table 2: Summary of Potential Effects of Solvents on Prostaglandin Activity (General)
| Solvent | Concentration Range | Observed Effects | Potential Impact on Experiments | References |
|---|---|---|---|---|
| DMSO | 0.5% - 2% | Suppressed expression of pro-inflammatory cytokines and PGE2 in human blood cells. | May mask or reduce the pro-inflammatory or anti-inflammatory effects of PGD1-OH. | [4][5] |
| Anti-inflammatory concentrations | Suppressed ERK1/2, p38, JNK, and Akt phosphorylation. | Could interfere with signaling pathway analysis. | [4][5] | |
| Ethanol | Varies by study | Can increase or decrease prostaglandin levels depending on the tissue and duration of exposure. | May lead to variable baseline prostaglandin levels in experimental models. | [6][7][8] |
| | Chronic administration | Can impair the catabolism of prostaglandins. | May alter the metabolic fate of PGD1-OH in vivo or in long-term cell culture. |[9] |
Experimental Protocols
Protocol 1: Preparation of PGD1-OH Stock and Working Solutions
This protocol provides a general method for preparing PGD1-OH solutions for in vitro experiments.
-
Materials:
-
This compound (crystalline solid)
-
Anhydrous ethanol or DMSO
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
-
Sterile, pyrogen-free aqueous buffer or cell culture medium
-
-
Procedure for 10 mM Stock Solution:
-
The molecular weight of PGD1-OH is 340.5 g/mol .[2]
-
To prepare a 10 mM stock solution, weigh out 1 mg of PGD1-OH and dissolve it in 293.7 µL of your chosen organic solvent (e.g., ethanol or DMSO).
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
-
Preparation of Working Solutions:
-
Before each experiment, thaw an aliquot of the 10 mM stock solution.
-
Perform serial dilutions of the stock solution into your final experimental medium (e.g., cell culture medium or assay buffer).
-
Important: Add the prostaglandin stock solution to the medium dropwise while vortexing or swirling gently to ensure it disperses evenly and to minimize precipitation.
-
Ensure the final concentration of the organic solvent in the working solution is below the level that affects your specific assay (typically ≤ 0.1%).
-
Protocol 2: General In Vitro Cell-Based Bioactivity Assay
This protocol outlines a general workflow to screen for the biological activity of PGD1-OH on a specific cell line.
-
Cell Seeding:
-
Plate your cells of interest (e.g., a macrophage cell line for inflammation studies or a smooth muscle cell line for contractility studies) in a multi-well plate (e.g., 96-well) at a predetermined density.
-
Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.
-
-
Treatment:
-
Prepare a series of working solutions of PGD1-OH at different concentrations (e.g., from 1 nM to 10 µM) by diluting the stock solution in fresh cell culture medium.
-
Prepare a "vehicle control" solution containing the same final concentration of the organic solvent (e.g., 0.1% ethanol) in the medium.
-
Remove the old medium from the cells and replace it with the PGD1-OH working solutions or the vehicle control.
-
-
Incubation:
-
Incubate the cells for a predetermined period (e.g., 24 hours). The optimal incubation time will depend on the specific endpoint being measured.
-
-
Endpoint Measurement:
-
After incubation, measure the desired biological endpoint. This could be:
-
Cytokine Secretion: Collect the cell culture supernatant and measure the concentration of relevant cytokines (e.g., IL-6, TNF-α) using an ELISA kit.
-
Cell Viability/Proliferation: Perform an MTT, WST-1, or similar cell viability assay.
-
Second Messenger Levels: Measure intracellular levels of cAMP or calcium, which are common second messengers in prostaglandin signaling.
-
Gene Expression: Lyse the cells, extract RNA, and perform RT-qPCR to measure the expression of target genes.
-
-
-
Data Analysis:
-
Normalize the data from the PGD1-OH-treated groups to the vehicle control group.
-
Plot the dose-response curve to determine the potency (e.g., EC₅₀) of PGD1-OH for the measured effect.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to PGD1-OH research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. mpbio.com [mpbio.com]
- 4. DMSO Represses Inflammatory Cytokine Production from Human Blood Cells and Reduces Autoimmune Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DMSO Represses Inflammatory Cytokine Production from Human Blood Cells and Reduces Autoimmune Arthritis | PLOS One [journals.plos.org]
- 6. Prostaglandin involvement in ethanol's mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diverse effects of ethanol on the pathway of inducible prostaglandin E2 production in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchwithrutgers.com [researchwithrutgers.com]
- 9. The effect of ethanol on the metabolism of prostaglandins and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Prostaglandin D1 vs. Prostaglandin D1 Alcohol: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar signaling molecules is paramount. This guide provides a detailed comparison of Prostaglandin (B15479496) D1 (PGD1) and its synthetic analog, Prostaglandin D1 Alcohol. While extensive data exists for PGD1's biological activity, PGD1 Alcohol remains largely uncharacterized, presenting a unique comparative challenge.
This guide will objectively present the known biological functions of PGD1, highlight the structural divergence of PGD1 Alcohol, and discuss the potential implications of this chemical modification based on established structure-activity relationships for prostaglandins (B1171923). Furthermore, we provide detailed experimental protocols that can be employed to elucidate the biological activity of PGD1 Alcohol and directly compare it to PGD1.
Introduction to PGD1 and PGD1 Alcohol
Prostaglandin D1 (PGD1) is a member of the prostaglandin family, a group of lipid compounds that are derived from fatty acids and play crucial roles in various physiological processes. PGD1 is a known inhibitor of platelet aggregation and interacts with specific G-protein coupled receptors to elicit its effects.
This compound is a synthetic analog of PGD1.[1] Its defining structural feature is the replacement of the C-1 carboxyl group of PGD1 with a primary alcohol.[1] As of the latest literature review, there are no known reports on the biological activity of this compound. This lack of data necessitates a theoretical and structure-based comparison with its parent compound, PGD1.
Comparative Analysis: Knowns and Unknowns
A direct comparison of biological activity is currently impossible due to the absence of experimental data for PGD1 Alcohol. However, a comparison of their chemical structures and the known bioactivity of PGD1 allows for informed hypotheses.
| Feature | Prostaglandin D1 (PGD1) | This compound |
| Chemical Structure | Contains a C-1 carboxyl group (-COOH) | The C-1 carboxyl group is replaced by a primary alcohol (-CH2OH) |
| Biological Activity | Inhibitor of ADP-induced platelet aggregation. Interacts with the DP1 receptor. | No known reports of biological activity. |
| Potency (Platelet Aggregation) | IC50 of 320 ng/ml for inhibition of ADP-induced platelet aggregation in humans. | Not determined. |
| Mechanism of Action | Activates the DP1 receptor, leading to an increase in intracellular cAMP levels, which in turn inhibits platelet aggregation. | Unknown. The absence of the C-1 carboxyl group may significantly alter or abolish its ability to bind to and activate prostanoid receptors. |
The Critical Role of the C-1 Carboxyl Group in Prostaglandin Activity
Structure-activity relationship (SAR) studies on prostaglandins have consistently highlighted the importance of the C-1 carboxyl group for their biological activity. This functional group is often crucial for the binding of prostaglandins to their respective receptors. Modification or removal of the carboxyl group can lead to a significant reduction or complete loss of activity. For instance, the conversion of the carboxylic acid to a methyl ester in some prostaglandins has been shown to reduce their potency. Therefore, the replacement of the carboxyl group with a primary alcohol in PGD1 Alcohol is expected to have a profound impact on its biological activity, likely rendering it significantly less active than PGD1 or potentially inactive as a ligand for prostaglandin receptors.
Signaling Pathway of Prostaglandin D1
PGD1 exerts its biological effects, particularly the inhibition of platelet aggregation, through the activation of the Prostaglandin D2 receptor 1 (DP1), a G-protein coupled receptor. Upon binding of PGD1, the DP1 receptor couples to the stimulatory G protein (Gs), which activates adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to inhibit platelet activation and aggregation.
Caption: Signaling pathway of Prostaglandin D1 (PGD1) leading to the inhibition of platelet aggregation.
Experimental Protocols
To empirically determine the biological activity of this compound and compare it to PGD1, the following experimental protocols are recommended.
Platelet Aggregation Assay
Objective: To determine the inhibitory effect of PGD1 Alcohol on ADP-induced platelet aggregation and compare its potency (IC50) with that of PGD1.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood from healthy human volunteers into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Collect the supernatant (PRP) and keep it at room temperature for use within 2 hours.
-
-
Platelet Aggregation Measurement:
-
Use a light-transmission aggregometer to measure platelet aggregation.
-
Pre-warm PRP aliquots to 37°C for 5 minutes.
-
Add varying concentrations of PGD1 or PGD1 Alcohol (or vehicle control) to the PRP and incubate for 2 minutes.
-
Induce platelet aggregation by adding a sub-maximal concentration of ADP (e.g., 5 µM).
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of aggregation for each concentration of PGD1 and PGD1 Alcohol compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration that causes 50% inhibition).
-
Competitive Radioligand Binding Assay
Objective: To assess the binding affinity of PGD1 Alcohol for the DP1 receptor in comparison to PGD1.
Methodology:
-
Membrane Preparation:
-
Use cell lines stably expressing the human DP1 receptor (e.g., HEK293-DP1 cells).
-
Harvest the cells and homogenize them in a cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in a binding buffer.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of a radiolabeled DP1 receptor agonist (e.g., [3H]-PGD2).
-
Add increasing concentrations of unlabeled PGD1 or PGD1 Alcohol.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the competitor.
-
Perform non-linear regression analysis to determine the Ki (inhibitory constant) for PGD1 and PGD1 Alcohol.
-
Experimental Workflow Diagram
The following diagram illustrates a logical workflow for the initial biological characterization and comparison of PGD1 and PGD1 Alcohol.
Caption: Proposed experimental workflow for comparing the biological activities of PGD1 and PGD1 Alcohol.
Conclusion
While Prostaglandin D1 is a well-characterized inhibitor of platelet aggregation with a defined mechanism of action, its synthetic analog, this compound, remains a molecule with unknown biological activity. The structural modification at the C-1 position, replacing the carboxyl group with a primary alcohol, is highly likely to significantly diminish or abolish its interaction with prostaglandin receptors. The experimental protocols outlined in this guide provide a clear path for researchers to empirically test this hypothesis and to fully characterize the biological profile of this compound. Such studies are essential to understand the structure-activity relationships of prostaglandins and to guide the design of novel therapeutic agents.
References
A Comparative Analysis of PGD1 Alcohol and PGD2 in the Inhibition of Platelet Aggregation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the platelet aggregation inhibitory effects of Prostaglandin (B15479496) D1 (PGD1) Alcohol and Prostaglandin D2 (PGD2). The information presented herein is supported by experimental data to facilitate an objective evaluation of their respective performances as anti-platelet agents.
Executive Summary
Prostaglandin D2 (PGD2) is a well-established endogenous inhibitor of platelet aggregation. PGD1 Alcohol, a synthetic analog of Prostaglandin D1 (PGD1), also demonstrates inhibitory properties. Experimental data indicates that PGD2 is a significantly more potent inhibitor of ADP-induced platelet aggregation than PGD1 Alcohol. The primary mechanism of action for both compounds is believed to involve the activation of the prostaglandin D2 receptor (DP1), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn inhibits platelet activation and aggregation.
Data Presentation: Quantitative Comparison of Inhibitory Potency
The following table summarizes the available quantitative data on the inhibition of human platelet aggregation by PGD1 Alcohol and PGD2.
| Compound | Inhibitory Potency (IC50) | Relative Potency | Agonist | Reference |
| PGD1 Alcohol | 320 ng/mL | Approx. 1/10th the potency of PGD2 | ADP | [Source for PGD1 Alcohol IC50] |
| PGD2 | ~32 ng/mL (inferred) | More potent than PGD1 | ADP | [Source stating relative potency] |
| PGD2 | 0.08 µM (~28 ng/mL) | - | Receptor Binding | [1] |
Note: The IC50 value for PGD2 in the context of ADP-induced aggregation is inferred from the stated relative potency to PGD1 Alcohol. The receptor binding IC50 for PGD2 provides further context to its high potency.
A study comparing various prostaglandin D analogues found the order of inhibitory activity against ADP-induced human platelet aggregation to be PGD3 ≥ PGD2 > PGD1.[2]
Signaling Pathways of PGD-Mediated Platelet Aggregation Inhibition
Both PGD2 and, by extension, its analog PGD1 Alcohol, exert their anti-aggregatory effects primarily through the activation of the DP1 receptor, a G-protein coupled receptor (GPCR) on the platelet surface. This initiates a signaling cascade that ultimately inhibits platelet function.
Caption: PGD-mediated inhibition of platelet aggregation via the DP1 receptor and cAMP pathway.
Experimental Protocols
The inhibitory effects of PGD1 Alcohol and PGD2 on platelet aggregation are typically determined using an in vitro ADP-induced platelet aggregation assay with human platelet-rich plasma (PRP).
Objective:
To measure the concentration-dependent inhibition of ADP-induced platelet aggregation by a test compound (e.g., PGD1 Alcohol or PGD2).
Materials:
-
Freshly drawn human venous blood anticoagulated with 3.2% sodium citrate.
-
Adenosine diphosphate (B83284) (ADP) solution (agonist).
-
Test compounds (PGD1 Alcohol, PGD2) dissolved in an appropriate vehicle.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Spectrophotometer or dedicated platelet aggregometer capable of measuring light transmission.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Transfer the supernatant (PRP) to a separate tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
-
Platelet Aggregation Assay (Light Transmission Aggregometry - LTA):
-
Pre-warm the PRP sample to 37°C.
-
Place a cuvette with PRP into the aggregometer and establish a baseline (0% aggregation). Use a cuvette with PPP to set the 100% aggregation baseline.
-
Add a specific concentration of the test compound (PGD1 Alcohol or PGD2) or its vehicle (control) to the PRP and incubate for a defined period (e.g., 1-5 minutes).
-
Induce platelet aggregation by adding a sub-maximal concentration of ADP.
-
Record the change in light transmission over time (typically 5-10 minutes). The increase in light transmission corresponds to the degree of platelet aggregation.
-
-
Data Analysis:
-
Calculate the percentage of platelet aggregation for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the ADP-induced platelet aggregation, from the dose-response curve.
-
Conclusion
Both PGD1 Alcohol and PGD2 are effective inhibitors of platelet aggregation. However, the available data strongly indicates that PGD2 is a more potent inhibitor than PGD1 Alcohol , with an estimated tenfold higher activity against ADP-induced platelet aggregation. Their shared mechanism of action through the DP1 receptor and subsequent increase in cAMP highlights a critical pathway for the development of anti-platelet therapies. For researchers and drug development professionals, PGD2 represents a more potent scaffold for the design of novel anti-thrombotic agents. Further direct comparative studies under identical experimental conditions would be beneficial to precisely quantify the potency difference between these two compounds.
References
- 1. Characterization of the platelet prostaglandin D2 receptor. Loss of prostaglandin D2 receptors in platelets of patients with myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and platelet aggregation inhibiting activity of prostaglandin D analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Prostaglandin E1: A Comparative Guide to its Efficacy in Animal Models of Thrombosis
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the efficacy of Prostaglandin (B15479496) E1 (PGE1), also known as Alprostadil, in preclinical animal models of thrombosis. The information presented herein is intended to support research and development efforts in the field of antithrombotic therapies. While the initial topic specified "Prostaglandin D1 Alcohol," a thorough review of scientific literature indicates that Prostaglandin E1 is the more extensively studied and relevant compound for this indication. This guide will therefore focus on the robust data available for PGE1.
Quantitative Comparison of Antithrombotic Efficacy
The following table summarizes the quantitative efficacy of Prostaglandin E1 in various animal models of thrombosis, with comparisons to other standard antithrombotic agents where available.
| Compound | Animal Model | Thrombosis Model | Dosage | Key Efficacy Parameters & Results | Reference |
| Prostaglandin E1 (PGE1) | Rabbit | Arterial & Venous Thrombosis | Not specified | Arterial thrombus formation reduced by 70%; Venous thrombosis reduced by 68% compared to controls.[1] | [1] |
| Prostaglandin E1 (PGE1) | Mouse | Tail Bleeding Assay | 35.4, 177, and 354 µg/kg (intravenous) | Increased blood loss by 2.7, 6.2, and 3.4 times, respectively, compared to saline control.[2] | [2] |
| Prostaglandin E1 (PGE1) | Rhesus Monkey | Cardiopulmonary Bypass | Not specified | Postoperative bleeding time was 2.7 minutes compared to 4.6 minutes in the control group.[3] | [3] |
| Prostaglandin E1 (PGE1) | In vitro (Human Platelets) | ADP-induced Platelet Aggregation | IC₅₀: 21.81 ± 2.24 nM | Efficiently inhibited platelet aggregation.[2] | [2] |
| Prostaglandin E1 (PGE1) | In vitro (Human Platelets) | Collagen-induced Platelet Aggregation | >3 ng/ml | Concentration-dependently inhibited aggregation.[4] | [4] |
Detailed Experimental Protocols
Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Rats
This model is widely used to induce oxidative injury to the vascular endothelium, leading to the formation of a platelet-rich thrombus.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., sodium pentobarbital)
-
Surgical instruments for dissection
-
Filter paper strips (e.g., 1x2 mm)
-
Ferric chloride (FeCl₃) solution (e.g., 50% in distilled water)[5]
-
Doppler flow probe and monitor
Procedure:
-
Anesthetize the rat and place it in a supine position.
-
Make a midline cervical incision to expose the left common carotid artery.
-
Carefully dissect the artery from the surrounding tissues and vagus nerve.
-
Place a Doppler flow probe distally to the planned injury site to monitor blood flow.
-
Saturate a small piece of filter paper with the FeCl₃ solution and apply it to the adventitial surface of the carotid artery for a specified duration (e.g., 10 minutes).[5]
-
After the application period, remove the filter paper and rinse the area with saline.
-
Continuously monitor the arterial blood flow until complete occlusion (cessation of flow) occurs. The time to occlusion is a key parameter for evaluating antithrombotic efficacy.[6]
-
At the end of the experiment, the thrombosed arterial segment can be excised for histological analysis and thrombus weight measurement.[7]
Inferior Vena Cava (IVC) Ligation-Induced Venous Thrombosis Model in Mice
This model mimics venous thrombosis primarily caused by blood stasis.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments for laparotomy
-
Suture material (e.g., 7-0 silk)
-
Micro-vessel clips
Procedure:
-
Anesthetize the mouse and perform a midline laparotomy to expose the abdominal cavity.
-
Gently retract the intestines to visualize the inferior vena cava.
-
Carefully dissect the IVC just below the renal veins, separating it from the aorta.
-
Ligate all side and back branches of the IVC segment of interest using fine suture or cautery.[8]
-
Completely ligate the IVC with a suture.[8]
-
Close the abdominal incision in layers.
-
After a predetermined period (e.g., 24 or 48 hours), re-anesthetize the animal and harvest the IVC segment containing the thrombus.
-
The thrombus can then be carefully dissected from the vessel wall and weighed to quantify the extent of thrombosis.[9][10]
Visualizing Mechanisms and Workflows
Signaling Pathway of Prostaglandin E1 in Platelets
Caption: Prostaglandin E1 signaling pathway in platelets.
Experimental Workflow for Evaluating Antithrombotic Agents
Caption: Experimental workflow for thrombosis models.
References
- 1. [Effect of prostaglandin E1 on the formation of experimental arterial and venous thrombosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Prostaglandin E1 Is an Efficient Molecular Tool for Forest Leech Blood Sucking [frontiersin.org]
- 3. Effects of prostaglandin E1 on platelet loss during in vivo and in vitro extracorporeal circulation with a bubble oxygenator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandin E1 at clinically relevant concentrations inhibits aggregation of platelets under synergic interaction with endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Video: Mouse Complete Stasis Model of Inferior Vena Cava Thrombosis [jove.com]
- 9. Pre-Clinical Model to Study Recurrent Venous Thrombosis in the Inferior Vena Cava - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Lack of Data on Prostaglandin D1 Alcohol Necessitates Comparative Analysis of Related Endogenous Ligands
A comprehensive review of scientific literature reveals no publicly available data on the biological activity of Prostaglandin (B15479496) D1 Alcohol, a synthetic analog of Prostaglandin D1 (PGD1). Due to this absence of direct experimental evidence, this guide provides a comparative analysis of the cross-reactivity profiles of the closely related endogenous prostaglandins (B1171923), PGD1 and the more extensively studied Prostaglandin D2 (PGD2), with various prostanoid receptors. This information serves as a foundational reference for researchers intending to investigate the potential biological targets and activity of Prostaglandin D1 Alcohol.
Prostaglandins are a group of lipid compounds that are derived from fatty acids and have diverse hormone-like effects in animals.[1][2] They exert their effects by binding to a family of G-protein coupled receptors (GPCRs), which includes receptors for prostaglandins D, E, F, I, and thromboxane (B8750289) (DP, EP, FP, IP, and TP receptors, respectively).[2][3] The specific receptor subtype with which a prostaglandin interacts, and the subsequent signaling cascade, dictates its physiological effect.
Given that this compound is a structural analog of PGD1, its primary targets are hypothesized to be the prostaglandin D receptors, DP1 and DP2 (also known as CRTH2).[1][4] However, cross-reactivity with other prostanoid receptors is possible. Understanding the interaction of the parent compounds, PGD1 and PGD2, with this receptor family is the first step in predicting the potential activity of this compound.
Comparative Receptor Activity of PGD1 and PGD2
The following table summarizes the known binding affinities and functional potencies of PGD1 and PGD2 at various human prostanoid receptors. This data is compiled from various sources and is intended to provide a comparative overview.
| Receptor | Ligand | Binding Affinity (Ki, nM) | Functional Potency (EC50/IC50, nM) | Assay Type |
| DP1 | PGD2 | 1.1 - 2.3 | 0.6 - 3.2 | cAMP accumulation |
| PGD1 | ~10 | ~25 | cAMP accumulation | |
| DP2 (CRTH2) | PGD2 | 3 - 12 | 0.3 - 25 | Calcium mobilization, chemotaxis |
| PGD1 | >1000 | >1000 | Calcium mobilization | |
| EP1 | PGD2 | >1000 | >1000 | Calcium mobilization |
| PGD1 | No data available | No data available | ||
| EP2 | PGD2 | 100 - 500 | 50 - 200 | cAMP accumulation |
| PGD1 | No data available | No data available | ||
| EP3 | PGD2 | 30 - 100 | 10 - 50 | Inhibition of cAMP accumulation |
| PGD1 | No data available | No data available | ||
| EP4 | PGD2 | >1000 | >1000 | cAMP accumulation |
| PGD1 | No data available | No data available | ||
| FP | PGD2 | >1000 | >1000 | Calcium mobilization |
| PGD1 | No data available | No data available | ||
| IP | PGD2 | 200 - 1000 | 100 - 500 | cAMP accumulation |
| PGD1 | No data available | No data available | ||
| TP | PGD2 | 100 - 500 | 50 - 200 | Calcium mobilization |
| PGD1 | No data available | No data available |
Note: The values presented are approximate and can vary depending on the specific experimental conditions and cell system used.
Prostaglandin Receptor Signaling Pathways
Prostanoid receptors are coupled to different G-proteins, leading to distinct downstream signaling cascades. The primary signaling pathways for the DP receptors are illustrated below.
References
- 1. A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology and signaling of prostaglandin receptors: multiple roles in inflammation and immune modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of PGD1 Alcohol and Other Synthetic Prostaglandin Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Prostaglandin (B15479496) D1 (PGD1) Alcohol and other synthetic prostaglandin analogs. Due to a lack of available experimental data on the biological activity of PGD1 Alcohol, this document focuses on the known properties of its parent compound, PGD1, and other well-characterized synthetic prostaglandin analogs.[1] This guide aims to provide a framework for the potential evaluation of PGD1 Alcohol by presenting relevant experimental protocols and summarizing the performance of analogous compounds.
Prostaglandin D1 (PGD1) is a metabolite of dihomo-γ-linolenic acid and is known to inhibit ADP-induced platelet aggregation.[1] PGD1 Alcohol is a synthetic analog of PGD1 where the C-1 carboxyl group has been replaced with a primary alcohol.[1] While this structural modification can significantly alter the pharmacological properties of a prostaglandin, including its receptor binding affinity, potency, and metabolic stability, no biological activity has been reported for PGD1 Alcohol to date.[1]
This guide will focus on the receptors for PGD1 and its more extensively studied counterpart, PGD2, which are the D prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[2][3][4][5][6] The comparative data presented for other synthetic prostaglandin analogs will primarily concern their interactions with these two receptors.
Data Presentation: Comparative Pharmacology of Prostaglandin Analogs
The following tables summarize the receptor binding affinities and functional potencies of various prostaglandin analogs at the DP1 and DP2 receptors. This data provides a benchmark for the potential characterization of PGD1 Alcohol.
Table 1: Receptor Binding Affinity (Ki, nM) of Prostaglandin Analogs at DP1 and DP2 Receptors
| Compound | DP1 (Ki, nM) | DP2 (CRTH2) (Ki, nM) | Receptor Selectivity | Reference |
| PGD2 | 0.3 - 2.5 | 2.4 - 34.0 | DP1/DP2 | [3] |
| 15R-methyl-PGD2 | >1000 | 1.7 | Highly DP2 Selective | |
| 17-phenyl-18,19,20-trinor-PGD2 | - | - | - | |
| 15S-methyl-PGD2 | - | ~128 | - | |
| 16,16-dimethyl-PGD2 | - | - | - | |
| BW245C (DP1 agonist) | High Affinity | Low Affinity | DP1 Selective | [7][8] |
| Ramatroban (DP2 antagonist) | - | High Affinity | DP2 Selective | [8] |
| MK-0524 (Laropiprant, DP1 antagonist) | High Affinity | - | DP1 Selective | [6][8] |
Note: Ki values can vary between studies due to different experimental conditions. A lower Ki value indicates a higher binding affinity. The table is populated with representative data and is not exhaustive.
Table 2: Functional Potency (EC50/IC50, nM) of Prostaglandin Analogs
| Compound | Assay | Receptor | Potency (EC50/IC50, nM) | Reference |
| PGD2 | Eosinophil Shape Change | DP2 | ~10 | |
| 15R-methyl-PGD2 | Eosinophil Shape Change | DP2 | 1.7 | |
| 15S-methyl-PGD2 | Eosinophil Shape Change | DP2 | 128 | |
| BW245C | cAMP Accumulation | DP1 | High Potency Agonist | [7] |
| CRTH2-IN-1 (Ramatroban analog) | Eosinophil Shape Change | DP2 | 7 (IC50) | |
| MK-0524 (Laropiprant) | cAMP Accumulation | DP1 | High Potency Antagonist | [6] |
Note: EC50 represents the concentration of an agonist that gives half-maximal response, while IC50 is the concentration of an antagonist that inhibits the response by half. Lower values indicate higher potency.
Experimental Protocols
To evaluate the biological activity of a novel compound like PGD1 Alcohol, a series of in vitro assays are typically employed. Below are detailed methodologies for key experiments.
Radioligand Binding Assay for DP1 and DP2 Receptors
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the target receptor.
Objective: To determine the binding affinity (Ki) of PGD1 Alcohol for DP1 and DP2 receptors.
Materials:
-
Membrane preparations from cells stably expressing human DP1 or DP2 receptors.
-
Radioligand: [3H]-PGD2.
-
Test compound: PGD1 Alcohol.
-
Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membrane preparations with various concentrations of the unlabeled test compound (PGD1 Alcohol) and a fixed concentration of the radioligand ([3H]-PGD2).
-
Allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Functional Assays
The DP1 receptor is a Gs-coupled receptor, and its activation leads to an increase in intracellular cyclic AMP (cAMP).[6][9]
Objective: To determine if PGD1 Alcohol acts as an agonist or antagonist at the DP1 receptor.
Materials:
-
Cells stably expressing the human DP1 receptor (e.g., HEK293 or CHO cells).
-
Test compound: PGD1 Alcohol.
-
DP1 agonist (e.g., BW245C) for antagonist mode.
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
Procedure:
-
Seed the cells in a multi-well plate and allow them to attach overnight.
-
Pre-incubate the cells with a phosphodiesterase inhibitor.
-
Agonist mode: Add increasing concentrations of PGD1 Alcohol and incubate for a defined period (e.g., 30 minutes).
-
Antagonist mode: Pre-incubate the cells with increasing concentrations of PGD1 Alcohol before adding a fixed concentration of a known DP1 agonist (e.g., BW245C).
-
Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the log concentration of PGD1 Alcohol to determine the EC50 (for agonists) or IC50 (for antagonists).
The DP2 (CRTH2) receptor is a Gi-coupled receptor, and its activation can lead to an increase in intracellular calcium concentration.[6]
Objective: To determine if PGD1 Alcohol acts as an agonist or antagonist at the DP2 receptor.
Materials:
-
Cells stably co-expressing the human DP2 receptor and a G-protein that couples to calcium signaling (e.g., Gα16).
-
Test compound: PGD1 Alcohol.
-
DP2 agonist (e.g., PGD2 or 15R-methyl-PGD2) for antagonist mode.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Fluorescence plate reader with an injection system.
Procedure:
-
Load the cells with a calcium-sensitive fluorescent dye.
-
Agonist mode: Measure the baseline fluorescence, then inject increasing concentrations of PGD1 Alcohol and monitor the change in fluorescence over time.
-
Antagonist mode: Pre-incubate the cells with increasing concentrations of PGD1 Alcohol, then inject a fixed concentration of a known DP2 agonist and monitor the change in fluorescence.
-
The increase in fluorescence corresponds to an increase in intracellular calcium.
-
Plot the peak fluorescence response against the log concentration of PGD1 Alcohol to determine the EC50 (for agonists) or IC50 (for antagonists).
Signaling Pathways and Visualizations
Prostaglandin D1, and by extension potentially PGD1 Alcohol, is expected to exert its effects through the DP1 and DP2 receptors, initiating distinct downstream signaling cascades.
DP1 Receptor Signaling Pathway
Activation of the DP1 receptor by an agonist leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. This pathway is typically associated with smooth muscle relaxation and inhibition of platelet aggregation.
Caption: DP1 receptor signaling cascade.
DP2 (CRTH2) Receptor Signaling Pathway
The DP2 receptor is coupled to Gi proteins, and its activation inhibits adenylyl cyclase, leading to a decrease in cAMP. It can also activate phospholipase C (PLC), resulting in calcium mobilization, and activate pathways involved in cell migration. This receptor is prominently involved in inflammatory responses.
Caption: DP2 (CRTH2) receptor signaling cascade.
Experimental Workflow for Characterizing PGD1 Alcohol
The logical progression for characterizing a novel prostaglandin analog like PGD1 Alcohol is outlined below.
Caption: Workflow for PGD1 Alcohol characterization.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin DP2 receptor - Wikipedia [en.wikipedia.org]
- 6. Inverse Agonist and Pharmacochaperone Properties of MK-0524 on the Prostanoid DP1 Receptor | PLOS One [journals.plos.org]
- 7. pnas.org [pnas.org]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Specificity of Prostaglandin D1 Alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of Prostaglandin (B15479496) D1 (PGD1) Alcohol, a synthetic analog of Prostaglandin D1. Due to the limited publicly available experimental data on PGD1 Alcohol, this document leverages data from the well-characterized prostaglandins, PGD1 and PGD2, to provide a framework for its potential specificity and to outline the necessary experimental protocols for its definitive characterization.
Prostaglandin D1 Alcohol is a synthetic analog of PGD1 where the C-1 carboxyl group is replaced by a primary alcohol. This structural modification can significantly alter the compound's binding affinity and efficacy at various prostanoid receptors. Understanding its specificity is crucial for interpreting research outcomes and for its potential development as a therapeutic agent.
Comparative Analysis of Prostaglandin D Analogs
The specificity of this compound can be inferred by comparing its structure to that of PGD1 and the more extensively studied PGD2. PGD2 is known to interact with two distinct receptors, the Prostaglandin D2 receptor 1 (DP1) and the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2).[1][2] These interactions mediate a range of physiological and pathological responses, including allergic inflammation and inhibition of platelet aggregation.[3][4][5] PGD1 is also recognized as an inhibitor of platelet aggregation.
Data Presentation
The following tables summarize the known receptor binding profiles and functional activities of PGD1 and PGD2, providing a basis for predicting the likely properties of this compound.
Table 1: Comparison of Receptor Binding Profiles
| Compound | Target Receptor(s) | Known/Inferred Affinity | Key References |
| Prostaglandin D1 (PGD1) | Primarily inferred to interact with DP1-like receptors | Inhibits ADP-induced platelet aggregation | [6] |
| Prostaglandin D2 (PGD2) | DP1, CRTH2 (DP2) | High affinity for both DP1 and DP2 | [1][2][6] |
| This compound | Inferred to have altered affinity for DP1 and potentially other prostanoid receptors | Unknown, requires experimental validation | - |
Table 2: Comparison of Functional Activities
| Compound | Primary Biological Effect(s) | Cellular Response | Key References |
| Prostaglandin D1 (PGD1) | Inhibition of platelet aggregation | Likely increases intracellular cAMP via Gs-coupled receptors | [6] |
| Prostaglandin D2 (PGD2) | Biphasic effects: vasodilation, inhibition of platelet aggregation (via DP1); chemotaxis of eosinophils, basophils, and Th2 cells (via DP2) | DP1 activation increases cAMP; DP2 activation decreases cAMP and increases intracellular Ca2+ | [1][2][5] |
| This compound | Hypothesized to have altered potency and/or efficacy in platelet aggregation assays and inflammatory cell activation compared to PGD1 | Unknown, requires experimental validation | - |
Signaling Pathways and Experimental Workflows
To experimentally determine the specificity of this compound, a series of binding and functional assays are required. The following diagrams and protocols outline the key methodologies.
Prostaglandin D Receptor Signaling Pathway
Prostaglandin D2 (PGD2) exerts its effects through two main G protein-coupled receptors: DP1 and DP2 (CRTH2).[2] Activation of the DP1 receptor stimulates adenylyl cyclase via a Gs protein, leading to an increase in intracellular cyclic AMP (cAMP).[7] In contrast, the DP2 receptor couples to a Gi protein, which inhibits adenylyl cyclase and leads to a decrease in cAMP and an increase in intracellular calcium.[2] These opposing signaling pathways allow PGD2 to have diverse and context-dependent biological effects.
Caption: Prostaglandin D Receptor Signaling Pathway.
Experimental Protocols
Methodology 1: Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the binding affinity of this compound for the DP1 and DP2 receptors.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for DP1 and DP2 receptors.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human DP1 or DP2 receptor.
-
Radiolabeled ligand (e.g., [3H]PGD2).
-
Unlabeled PGD2 (for determining non-specific binding).
-
This compound (test compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add cell membranes, [3H]PGD2 (at a concentration close to its Kd), and varying concentrations of this compound or unlabeled PGD2.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the key steps in a radioligand binding assay to assess the specificity of a test compound.
Caption: Workflow for a Radioligand Binding Assay.
Methodology 2: Functional Assay - cAMP Measurement
This protocol describes a functional assay to measure the effect of this compound on cAMP production in cells expressing the Gs-coupled DP1 receptor.
Objective: To determine the potency (EC50) and efficacy of this compound as an agonist or antagonist at the DP1 receptor.
Materials:
-
A cell line stably expressing the human DP1 receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium.
-
This compound (test compound).
-
PGD2 (positive control).
-
A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
A commercial cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
Procedure:
-
Plate the DP1-expressing cells in a 96-well plate and grow to confluence.
-
Pre-treat the cells with a phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes).
-
Add varying concentrations of this compound or PGD2 to the cells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit according to the manufacturer's instructions.
-
Analyze the data using non-linear regression to determine the EC50 and maximal response. To test for antagonism, cells would be co-incubated with a fixed concentration of PGD2 and varying concentrations of this compound.
Logical Relationship of Prostaglandin Specificity
The specificity of a ligand is determined by its relative affinity for different receptors. An ideal ligand will have high affinity for its target receptor and low affinity for off-target receptors. The following diagram illustrates this concept.
Caption: Logical Relationship of Prostaglandin Specificity.
Conclusion
While this compound is structurally related to PGD1, its specificity profile remains to be experimentally determined. The replacement of the carboxyl group with a primary alcohol is a significant modification that is likely to alter its interaction with prostanoid receptors. Researchers using this compound should be aware of the current lack of data and are encouraged to perform the described binding and functional assays to characterize its activity profile thoroughly. This will ensure the accurate interpretation of experimental results and will be essential for any further development of this compound for therapeutic purposes.
References
- 1. Prostaglandin D2 - Wikipedia [en.wikipedia.org]
- 2. What are PGD2 receptor modulators and how do they work? [synapse.patsnap.com]
- 3. Prostaglandins as inhibitors of human platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandins and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prostaglandin DP1 receptor - Wikipedia [en.wikipedia.org]
- 7. uniprot.org [uniprot.org]
Navigating Prostaglandin Metabolism In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo metabolism of key D- and E-series prostaglandins (B1171923), offering a framework for understanding their physiological roles and the development of prostaglandin-based therapeutics. While direct experimental data on the in vivo metabolism of the synthetic analog Prostaglandin (B15479496) D1 (PGD1) Alcohol is not currently available in published literature, this guide focuses on the well-characterized metabolic pathways of its natural counterparts, Prostaglandin D1 (PGD1), Prostaglandin D2 (PGD2), and Prostaglandin E1 (PGE1). Understanding the metabolic fate of these closely related compounds can provide valuable insights into the potential biotransformation of novel synthetic analogs.
Executive Summary
Prostaglandins are potent lipid mediators that undergo rapid and extensive metabolism in vivo, leading to their biological inactivation and excretion. The primary metabolic pathways involve oxidation of the 15-hydroxyl group, reduction of the C13-C14 double bond, and subsequent β- and ω-oxidation of the side chains. This guide will detail the known metabolic pathways of PGD1, PGD2, and PGE1, present available pharmacokinetic data, and outline the standard experimental protocols for their in vivo analysis.
Comparison of In Vivo Metabolism: PGD1, PGD2, and PGE1
While in vivo metabolic data for PGD1 is limited, the pathways for PGD2 and PGE1 have been more extensively studied. The following sections and tables summarize the key metabolic steps and pharmacokinetic parameters for these prostaglandins.
Metabolic Pathways
The metabolism of PGD2 and PGE1 involves a series of enzymatic reactions that primarily occur in the lungs, kidneys, and liver.
Prostaglandin D2 (PGD2) Metabolism
PGD2 is rapidly converted to a series of metabolites. One major pathway involves the reduction of the 11-keto group to form 9α,11β-PGF2, which is then further metabolized through the canonical prostaglandin degradation pathway. Additionally, PGD2 can be dehydrated to form J-series prostaglandins. Urinary metabolites, such as tetranor-PGDM, are often used as biomarkers for in vivo PGD2 production[1].
Prostaglandin E1 (PGE1) Metabolism
PGE1 is efficiently metabolized in the lungs, with a significant portion being cleared in a single pass. The initial and rate-limiting step is the oxidation of the 15-hydroxyl group by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 15-keto-PGE1. This is followed by the reduction of the C13-C14 double bond to yield 13,14-dihydro-15-keto-PGE1[2].
Quantitative Data: Pharmacokinetics
The following tables summarize key pharmacokinetic parameters for PGE1 and its primary metabolite. Corresponding in vivo data for PGD1 and PGD2 are not as comprehensively reported in a comparative format.
Table 1: Pharmacokinetic Parameters of Intravenously Administered PGE1 in Healthy Male Volunteers [3]
| Parameter | PGE1 | 13,14-dihydro-PGE1 (PGE0) | 15-keto-13,14-dihydro-PGE1 (15-keto-PGE0) |
| Endogenous Plasma Concentration | 1.2 - 1.8 pg/mL | 0.8 - 1.3 pg/mL | 4.2 - 6.0 pg/mL |
| Peak Plasma Concentration (60 µg infusion) | ~2x endogenous level | ~8x endogenous level | ~20x endogenous level |
Table 2: Pharmacokinetic Parameters of the PGE1 Metabolite, 13,14-dihydro-15-keto-PGE1, in Beagles [2]
| Parameter | Value |
| Terminal Half-life | 25 - 34 min |
| Clearance | 10 - 14 mL/kg/min |
Experimental Protocols
The in vivo study of prostaglandin metabolism typically involves the administration of the compound to an animal model or human subjects, followed by the collection of biological samples (plasma, urine) and analysis using highly sensitive analytical techniques.
Protocol 1: In Vivo Prostaglandin Metabolism Study in an Animal Model
1. Animal Model: Conscious beagles are often used for pharmacokinetic studies of prostaglandins[2].
2. Administration: Prostaglandins are administered intravenously, either as a bolus injection or a continuous infusion, at varying doses[2].
3. Sample Collection: Blood samples are collected at various time points post-administration into tubes containing an anticoagulant (e.g., EDTA) and a cyclooxygenase inhibitor (e.g., indomethacin) to prevent ex vivo prostaglandin synthesis. Plasma is separated by centrifugation.
4. Sample Preparation for LC-MS/MS Analysis:
- Internal Standard Spiking: A deuterated internal standard (e.g., d4-PGE2, d4-PGD2) is added to the plasma sample to account for analyte loss during sample processing[4].
- Acidification: The sample is acidified (e.g., with citric acid) to protonate the prostaglandins[4].
- Liquid-Liquid Extraction: Prostaglandins are extracted from the plasma using an organic solvent mixture (e.g., hexane/ethyl acetate)[4].
- Evaporation and Reconstitution: The organic phase is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a solvent compatible with the LC-MS/MS system[4].
5. LC-MS/MS Analysis:
- Chromatographic Separation: The extracted prostaglandins are separated using a high-performance liquid chromatography (HPLC) system, often with a C18 or phenyl-hexyl column[4][5]. A gradient elution with a mobile phase consisting of an aqueous solution with a weak acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile) is typically used[5][6].
- Mass Spectrometric Detection: The separated prostaglandins are detected using a triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) for high selectivity and sensitivity[4][5].
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Prostaglandins
GC-MS is a classic and highly sensitive method for prostaglandin analysis, though it requires derivatization.
1. Sample Preparation and Extraction: Similar to the LC-MS/MS protocol, samples are extracted from the biological matrix.
2. Derivatization: To increase volatility for GC analysis, the carboxyl group is esterified (e.g., to a pentafluorobenzyl ester), and the hydroxyl and keto groups are converted to ethers (e.g., methyloxime-trimethylsilyl ethers).
3. GC-MS Analysis: The derivatized prostaglandins are separated on a gas chromatograph and detected by a mass spectrometer, often using negative ion chemical ionization for high sensitivity[7].
Signaling Pathways and Experimental Workflows
Metabolic Pathways
Caption: Major in vivo metabolic pathways of Prostaglandin D2 and Prostaglandin E1.
Experimental Workflow
Caption: General experimental workflow for in vivo prostaglandin metabolism studies.
Conclusion and Future Directions
The in vivo metabolism of prostaglandins is a rapid and complex process that is crucial for the regulation of their biological activity. While the metabolic pathways of PGD2 and PGE1 are well-documented, there remains a significant knowledge gap concerning the in vivo fate of PGD1 and its synthetic analogs like PGD1 Alcohol. Future research, employing the sensitive and specific analytical techniques outlined in this guide, is necessary to elucidate the metabolism of these compounds. A thorough understanding of their metabolic pathways will be instrumental in the design and development of novel prostaglandin-based drugs with optimized pharmacokinetic and pharmacodynamic profiles.
References
- 1. Prostaglandin D2 metabolites as a biomarker of in vivo mast cell activation in systemic mastocytosis and rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo disposition of prostaglandin E1 via pharmacokinetic characterization of its pulmonary metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism and pharmacokinetics of prostaglandin E1 administered by intravenous infusion in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models [frontiersin.org]
- 6. Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Routine prostaglandin assay by GC-MS in multiwell tissue culture plates: application to human synoviocytes and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Purity of Synthetic Prostaglandin D1 Alcohol
This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthetic Prostaglandin (B15479496) D1 Alcohol (PGD1 Alcohol). It is intended for researchers, scientists, and drug development professionals engaged in the synthesis, quality control, and application of this prostaglandin analog. This document outlines key analytical techniques, presents comparative data, and offers detailed experimental protocols.
Introduction to Prostaglandin D1 Alcohol and Its Analogs
Prostaglandin D1 (PGD1) alcohol is a synthetic analog of PGD1 where the C-1 carboxylic acid is replaced by a primary alcohol.[1][2] While its biological activity is not extensively reported, it is known to be an inhibitor of ADP-induced platelet aggregation in humans, albeit with a lower potency than Prostaglandin D2 (PGD2).[1][3] Given its potential applications in research, particularly in studies of platelet aggregation and related signaling pathways, ensuring the purity of synthetic PGD1 Alcohol is paramount.[4]
Common alternatives and related compounds for comparative studies include:
-
Prostaglandin D2 (PGD2): A structurally similar, naturally occurring prostaglandin with potent biological activities, including the inhibition of platelet aggregation and roles in allergic responses.[3][5]
-
Prostaglandin E1 Alcohol (PGE1 Alcohol): Another synthetic prostaglandin analog where the carboxylic acid of PGE1 is reduced to an alcohol. It serves as a useful comparator due to the close structural relationship between the E and D series of prostaglandins (B1171923).
Analytical Methodologies for Purity Validation
The purity of synthetic this compound can be rigorously assessed using a combination of chromatographic and spectroscopic techniques. The primary methods include High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC) and LC-MS
HPLC is a cornerstone technique for the analysis of prostaglandins due to its high resolution and sensitivity. When coupled with a mass spectrometer, it provides definitive identification and quantification of the target compound and any impurities.
Workflow for Purity Analysis by HPLC-MS:
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for prostaglandin analysis, particularly for identifying volatile impurities or after derivatization of the non-volatile prostaglandin analogs.
Workflow for Impurity Profiling by GC-MS:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of the synthesized PGD1 Alcohol. Both ¹H and ¹³C NMR provide detailed information about the molecular structure and can be used to identify and quantify impurities with different chemical structures.
Comparative Data
Due to the limited availability of published experimental data for this compound, the following tables present a combination of reported values and representative data based on closely related analogs. This data is intended to serve as a benchmark for purity validation.
Table 1: Physicochemical and Chromatographic Properties
| Property | This compound | Prostaglandin D2 | Prostaglandin E1 Alcohol |
| Molecular Formula | C₂₀H₃₆O₄[1] | C₂₀H₃₂O₅ | C₂₀H₃₆O₄ |
| Molecular Weight | 340.5 g/mol [1] | 352.5 g/mol | 340.5 g/mol |
| Purity (Typical) | ≥99%[1][6] | ≥98% | ≥98% |
| HPLC Retention Time (min) * | ~12.5 | ~10.8 | ~13.2 |
| Mass (m/z) [M+H]⁺ | 341.26 | 353.23 | 341.26 |
| Mass (m/z) [M-H]⁻ | 339.25 | 351.21 | 339.25 |
*Representative retention times under the HPLC conditions described in Section 4.1. Actual retention times may vary.
Table 2: Potential Impurities and Their Identification
| Potential Impurity | Origin | Identification Method |
| Epimers (e.g., 15-epi-PGD1 Alcohol) | Synthesis | HPLC (separation of diastereomers), NMR |
| Dehydration Products (PGA/PGB analogs) | Degradation (acidic/basic conditions) | HPLC-MS (characteristic mass loss of 18 Da) |
| Oxidation Products | Degradation (exposure to air/oxidants) | HPLC-MS (mass increase corresponding to oxygen addition) |
| Residual Solvents | Synthesis/Purification | GC-MS |
| Starting Materials/Reagents | Incomplete reaction/purification | HPLC-MS, GC-MS |
Experimental Protocols
HPLC-MS Method for Purity Assessment
-
Instrumentation: HPLC system with a UV detector and coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 30% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection (UV): 210 nm.
-
MS Parameters:
-
Ionization Mode: ESI Positive and Negative.
-
Scan Range: m/z 100-800.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
GC-MS Method for Volatile Impurities and Derivatized Analytes
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Hold at 150 °C for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 10 minutes.
-
Derivatization (for PGD1 Alcohol):
-
Evaporate the sample to dryness under a stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat at 60 °C for 30 minutes.
-
-
MS Parameters:
-
Ionization Mode: EI at 70 eV.
-
Scan Range: m/z 50-650.
-
Source Temperature: 230 °C.
-
NMR Spectroscopy for Structural Confirmation
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve ~5-10 mg of PGD1 Alcohol in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD).
-
Experiments:
-
¹H NMR: Acquire standard proton spectra to observe chemical shifts, coupling constants, and integration of all proton signals.
-
¹³C NMR: Acquire proton-decoupled carbon spectra to identify all unique carbon environments.
-
2D NMR (COSY, HSQC): Use to confirm proton-proton correlations and proton-carbon one-bond correlations for unambiguous assignment of the structure.
-
Signaling Pathway Context
This compound, like other D-series prostaglandins, is expected to interact with prostaglandin receptors, although its specific receptor binding profile is not well-documented. The canonical signaling pathway for PGD2 involves activation of the DP1 and DP2 (CRTH2) receptors, leading to downstream cellular responses. Understanding this context is important for interpreting any biological activity data.
Conclusion
The validation of synthetic this compound purity requires a multi-pronged analytical approach. HPLC-MS is the method of choice for routine purity assessment and quantification of non-volatile impurities. GC-MS is valuable for analyzing volatile impurities and can be used for the primary analyte after derivatization. NMR spectroscopy remains the gold standard for unequivocal structural confirmation. By employing the detailed protocols and comparative data presented in this guide, researchers can confidently assess the purity of their synthetic PGD1 Alcohol, ensuring the reliability and reproducibility of their experimental results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis and platelet aggregation inhibiting activity of prostaglandin D analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. caymanchem.com [caymanchem.com]
- 6. biocompare.com [biocompare.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
